4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide
Beschreibung
BenchChem offers high-quality 4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
4-ethylsulfonyl-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S2/c1-5-28(25,26)17-8-6-16(7-9-17)20(24)23-21-22-18(12-27-21)19-14(3)10-13(2)11-15(19)4/h6-12H,5H2,1-4H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVMFARMNXVECR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide chemical properties
An In-Depth Technical Guide to 4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide, a molecule integrating key pharmacophores such as a benzamide, a substituted thiazole, and an ethylsulfonyl group. Given the limited specific experimental data in publicly accessible literature for this exact compound, this document leverages established principles of organic chemistry and medicinal chemistry to propose a robust synthetic pathway and outline expected analytical characteristics. The guide is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of this molecule, including a hypothesized analysis of its potential biological activities based on the known functions of its constituent moieties. All protocols and claims are grounded in authoritative chemical literature to ensure scientific integrity.
Compound Identification and Structural Analysis
4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide is a complex organic molecule belonging to the benzamide class of compounds. Its structure is characterized by a central amide linkage connecting a 4-(ethylsulfonyl)benzoyl moiety to a 2-amino-4-mesitylthiazole core. The presence of the electron-withdrawing sulfonyl group, the sterically hindered and lipophilic mesityl group, and the heteroaromatic thiazole ring suggests a molecule designed with specific physicochemical and potential pharmacological properties in mind.
| Identifier | Value |
| IUPAC Name | 4-(ethylsulfonyl)-N-(4-(2,4,6-trimethylphenyl)thiazol-2-yl)benzamide |
| CAS Number | 1262963-47-5 |
| Molecular Formula | C₂₁H₂₂N₂O₃S₂ |
| Molecular Weight | 414.55 g/mol |
| Canonical SMILES | CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3C)C)C |
Figure 1: Chemical Structure of 4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide (A representative image would be placed here in a full document)
Physicochemical Properties
| Property | Predicted/Expected Value | Rationale & Methodological Basis |
| Melting Point | High (>150 °C) | The rigid, planar structure with potential for hydrogen bonding and π-stacking suggests a high-melting-point crystalline solid. Determined via Differential Scanning Calorimetry (DSC) or a standard melting point apparatus.[1] |
| Solubility | Poor in water; Soluble in organic solvents (DMSO, DMF, Dichloromethane) | The large, nonpolar mesityl and benzoyl groups reduce aqueous solubility. The molecule is expected to be soluble in common organic solvents used for NMR and chemical reactions.[2] |
| LogP (Octanol/Water) | High (>4) | The significant hydrocarbon content (mesityl, ethyl, phenyl groups) indicates high lipophilicity, which can be estimated using computational models and verified experimentally via shake-flask methods.[2] |
| pKa | Amide N-H: ~12-14 | The amide proton is weakly acidic. This value is an estimation based on typical benzamide structures. |
Synthesis and Purification: A Proposed Protocol
The synthesis of 4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide can be logically achieved through a convergent synthesis strategy, culminating in an amide bond formation. This approach allows for the independent preparation of two key intermediates, maximizing efficiency and simplifying purification.
Caption: Proposed convergent synthesis workflow for the target compound.
Part 1: Synthesis of 2-Amino-4-mesitylthiazole (Intermediate A)
This synthesis follows the well-established Hantzsch thiazole synthesis, a reliable method for constructing the thiazole ring.
Protocol:
-
Reaction Setup: To a solution of 2-bromo-1-(2,4,6-trimethylphenyl)ethan-1-one (1.0 eq) in absolute ethanol (10 mL/mmol), add thiourea (1.1 eq).
-
Cyclization: Heat the reaction mixture to reflux (approx. 78 °C) for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) to confirm the consumption of the starting materials.
-
Workup: After cooling to room temperature, pour the mixture into a beaker of cold water and basify with a saturated sodium bicarbonate solution until a precipitate forms.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum. The crude product can be purified by recrystallization from an ethanol/water mixture to yield 2-amino-4-mesitylthiazole as a pure solid.
Part 2: Synthesis of 4-(Ethylsulfonyl)benzoyl Chloride (Intermediate B)
This two-step process involves the oxidation of a thioether to a sulfone, followed by conversion of the carboxylic acid to a more reactive acid chloride.
Protocol:
-
Oxidation: Dissolve 4-(ethylthio)benzoic acid (1.0 eq) in glacial acetic acid. Add hydrogen peroxide (30% aq. solution, 2.5 eq) dropwise while maintaining the temperature below 40 °C. Stir the mixture at room temperature for 12-16 hours. The formation of a white precipitate indicates the product, 4-(ethylsulfonyl)benzoic acid.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Chlorination: Suspend the dried 4-(ethylsulfonyl)benzoic acid (1.0 eq) in dichloromethane. Add thionyl chloride (2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).[3][4]
-
Reaction Completion: Reflux the mixture for 2-3 hours until the solution becomes clear.
-
Final Intermediate: Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-(ethylsulfonyl)benzoyl chloride, which is often used immediately in the next step without further purification.
Part 3: Final Amide Coupling
This is the final convergent step, forming the target molecule via nucleophilic acyl substitution.
Protocol:
-
Reaction Setup: Dissolve 2-amino-4-mesitylthiazole (Intermediate A, 1.0 eq) in anhydrous pyridine or dichloromethane containing triethylamine (1.2 eq). Cool the solution in an ice bath.
-
Coupling: Add a solution of 4-(ethylsulfonyl)benzoyl chloride (Intermediate B, 1.05 eq) in the same solvent dropwise to the cooled solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 8-12 hours. Monitor the reaction by TLC.[2][5]
-
Workup: Pour the reaction mixture into ice-water. If a precipitate forms, collect it by filtration. If not, extract the aqueous layer with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid should be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product.[1]
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard.[1][6][7]
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons: Doublets in the ~7.8-8.2 ppm region for the 4-(ethylsulfonyl)benzoyl group. Mesityl Protons: A singlet around ~6.9 ppm for the two aromatic protons and two singlets for the methyl groups (~2.3 ppm and ~2.1 ppm). Thiazole Proton: A singlet around ~7.0-7.5 ppm. Ethyl Group: A quartet (~3.2 ppm) and a triplet (~1.2 ppm). Amide Proton: A broad singlet >10 ppm. All spectra should be calibrated to a residual solvent peak.[8] |
| ¹³C NMR | Carbonyl Carbon: Signal around 160-165 ppm. Thiazole Carbons: Signals in the ~105-160 ppm range. Aromatic Carbons: Multiple signals in the ~120-150 ppm range. Mesityl Carbons: Signals for aromatic carbons and methyl carbons (~21 ppm). Ethyl Carbons: Signals around ~50 ppm and ~7 ppm. |
| IR Spectroscopy | N-H Stretch: A sharp peak around 3300-3400 cm⁻¹. C=O Stretch (Amide I): A strong absorption band at ~1670-1690 cm⁻¹. SO₂ Stretches: Two strong characteristic bands at ~1320-1350 cm⁻¹ (asymmetric) and ~1140-1160 cm⁻¹ (symmetric). |
| High-Resolution Mass Spectrometry (HRMS) | The ESI+ spectrum should show a prominent [M+H]⁺ ion peak at m/z 415.1066, confirming the elemental composition C₂₁H₂₃N₂O₃S₂⁺.[1][6] |
Hypothesized Biological Activity and Mechanism of Action
While no specific biological data for 4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide has been published, an analysis of its core structural motifs allows for an informed hypothesis regarding its potential pharmacological role. Many compounds containing thiazole, sulfonamide, and benzamide moieties exhibit significant biological activities.[2][9][10][11]
-
Thiazole Core: The thiazole ring is a cornerstone of medicinal chemistry, found in numerous compounds with anticancer, antimicrobial, and anti-inflammatory properties.[5][11][12] It often acts as a bioisostere for other aromatic systems and can participate in crucial hydrogen bonding and hydrophobic interactions with biological targets.
-
Sulfonamide Group: The sulfonamide functional group is a well-known pharmacophore, most famous for its role in sulfa antibacterial drugs. It is also present in diuretics, anticonvulsants, and anti-inflammatory agents.[10][13]
-
Potential as a Kinase Inhibitor: Many small-molecule kinase inhibitors incorporate a central heterocyclic scaffold (like thiazole) linked to substituted aromatic rings. The amide linkage provides a rigid hydrogen bond donor/acceptor unit, which is critical for binding within the ATP-binding pocket of many kinases.
Caption: Hypothetical mechanism of action via Receptor Tyrosine Kinase inhibition.
Conclusion and Future Directions
4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide is a molecule of significant interest due to its combination of proven pharmacophores. This guide provides a robust, literature-supported framework for its synthesis and characterization. The proposed multi-step synthetic route is based on reliable and high-yielding chemical transformations.
Crucially, the next steps require experimental validation. The synthesis must be performed to confirm the proposed protocol and to produce material for rigorous physicochemical and biological evaluation. Future research should focus on screening this compound against a panel of relevant biological targets, such as protein kinases implicated in cancer, or against various bacterial and fungal strains to explore its potential as a novel therapeutic agent.
References
- EvitaChem. (n.d.). 4-(ethylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide.
- RSC.org. (n.d.).
- Universidad Autónoma de Madrid. (n.d.).
- Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra.
- LOCKSS. (2020, April 15).
- Grewal, A. S., et al. (2021, February 25). Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human. Journal of Chemical Sciences.
- 4-Acetyl-N,N-dibenzylbenzenesulfonamide in Heterocyclic Synthesis: Synthesis and Biological Evalu
- Stenfors, B. A., & Ngassa, F. N. (2021, June 15).
- Chemsrc. (2026, February 19). N-(4-ethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide.
- ResearchGate. (2013, November 4). (PDF) Synthesis of new N-[3-(Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides.
- New Journal of Chemistry (RSC Publishing). (n.d.). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles.
- ChemRxiv. (n.d.). NMR- and EPR spectroscopic characterization of S4N4 and (SN)x dissolved in [EMIm][OAc].
- Journal of Synthetic Chemistry. (2023, December 11).
- PubMed. (n.d.). Synthesis and pharmacological properties of N-[4-[4-(1H-indol-3-yl) piperidinoalkyl]-2-thiazolyl]alkanesulfonamides as novel antiallergic agents.
- PMC. (n.d.). Crystal structure of N′-[2-(benzo[d]thiazol-2-yl)acetyl]-4-methylbenzenesulfonohydrazide.
- Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. (n.d.).
- MDPI. (2024, September 9). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures.
- PubMed. (2015, June 6). Crystal structure of N,N-dimethyl-2-[(4-methyl-benz-yl)sulfon-yl]ethanamine.
- PubMed. (2022, February 15). Discovery and mechanistic study of thiazole-4-acylsulfonamide derivatives as potent and orally active ChemR23 inhibitors with a long-acting effect in cynomolgus monkeys.
- PMC. (n.d.). 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides.
- ResearchGate. (2017, August 23). (PDF) Crystal structure of N′-[2-(benzo[d]thiazol-2-yl)acetyl]-4-methylbenzenesulfonohydrazide.
- MDPI. (2020, July 31). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole.
- KGROUP. (n.d.).
- MDPI. (n.d.). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)
Sources
- 1. rsc.org [rsc.org]
- 2. N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. japsonline.com [japsonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Crystal structure of N′-[2-(benzo[d]thiazol-2-yl)acetyl]-4-methylbenzenesulfonohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repositorio.uam.es [repositorio.uam.es]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. kgroup.du.edu [kgroup.du.edu]
- 9. evitachem.com [evitachem.com]
- 10. jsynthchem.com [jsynthchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives | European Journal of Chemistry [eurjchem.com]
Comprehensive Structure Elucidation of 4-(Ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide: A Novel Hec1/Nek2 Inhibitor Scaffold
Executive Summary
The structural validation of novel small-molecule therapeutics is a critical bottleneck in preclinical drug development. This whitepaper provides an in-depth technical guide for the structure elucidation of 4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide , a highly optimized analog within the 4-aryl-N-arylcarbonyl-2-aminothiazole class of Hec1/Nek2 inhibitors. By combining High-Resolution Mass Spectrometry (HRMS), multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography, we establish a self-validating workflow that unambiguously confirms molecular connectivity, stereoelectronic properties, and 3D conformation.
Introduction & Pharmacological Context
The highly conserved Hec1 (Highly Expressed in Cancer 1) protein and its regulatory kinase, Nek2, form a complex essential for kinetochore assembly and spindle checkpoint control during mitosis. Disrupting this protein-protein interaction using small molecules like the prototype inhibitor INH1 (N-(4-[2,4-dimethyl-phenyl]-thiazol-2-yl)-benzamide) induces rapid mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells [1][2].
The target compound, 4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide, represents a rationally designed evolution of this scaffold. The inclusion of a bulky mesityl (2,4,6-trimethylphenyl) group at the C-4 position of the thiazole ring enforces a strict orthogonal dihedral angle via steric hindrance, optimizing the binding pose within the Hec1 hydrophobic pocket. Concurrently, the ethylsulfonyl group on the benzamide moiety serves as a potent hydrogen-bond acceptor while significantly improving the aqueous solubility and pharmacokinetic profile of the molecule [1].
Fig 1. Hec1/Nek2 signaling pathway disruption by the targeted aminothiazole inhibitor.
Structure Elucidation Strategy & Causality
To definitively prove the chemical structure of the synthesized candidate, a multi-modal analytical strategy is required. Each technique is selected based on the specific physicochemical properties of the molecule:
-
Solvent Selection for NMR: The rigid amide linkage, combined with the planar thiazole core, promotes strong intermolecular hydrogen bonding, leading to poor solubility and peak broadening in non-polar solvents like CDCl3 . Therefore, DMSO- d6 is explicitly chosen to disrupt these hydrogen bonds, yielding sharp, highly resolvable resonances.
-
Ionization Mode for HRMS: The basic nitrogen of the thiazole ring and the amide carbonyl are excellent proton acceptors. Thus, Electrospray Ionization in positive mode (ESI+) is the most logical choice to generate stable [M+H]+ ions without excessive in-source fragmentation.
-
Necessity of 2D NMR: The steric bulk of the ortho-methyls on the mesityl group restricts rotation around the thiazole-phenyl C-C bond. To differentiate between the isolated spin systems of the benzoyl and mesityl rings, Heteronuclear Multiple Bond Correlation (HMBC) is critical to trace connectivity across the amide and thiazole linkages.
Fig 2. Multi-modal structure elucidation workflow for the target compound.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides the foundational proof of the molecular formula ( C21H22N2O3S2 ). The fragmentation pattern is highly diagnostic: the amide bond represents the weakest thermodynamic link. Collision-Induced Dissociation (CID) predictably cleaves this bond, yielding the 4-(ethylsulfonyl)benzoyl cation and the neutral 4-mesitylthiazol-2-amine (or vice versa depending on charge retention). Furthermore, the loss of SO2 (64 Da) from the ethylsulfonyl group is a classic hallmark of sulfone-containing therapeutics.
Table 1: HRMS (ESI-TOF) Exact Mass & Fragmentation Data
| Ion Species | Formula | Theoretical Mass (Da) | Observed Mass (Da) | Error (ppm) | Diagnostic Significance |
| [M+H]+ | C21H23N2O3S2+ | 415.1150 | 415.1142 | -1.9 | Confirms intact molecular formula. |
| [M+Na]+ | C21H22N2O3S2Na+ | 437.0969 | 437.0975 | +1.4 | Confirms intact molecular formula. |
| Fragment 1 | C12H15N2S+ | 219.0956 | 219.0961 | +2.3 | Cleavage of amide; confirms mesitylthiazole core. |
| Fragment 2 | C9H9O3S+ | 197.0272 | 197.0268 | -2.0 | Cleavage of amide; confirms ethylsulfonylbenzoyl. |
| Fragment 3 | C9H9O+ | 133.0653 | 133.0649 | -3.0 | Loss of SO2 (64 Da) from Fragment 2. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy maps the exact atomic connectivity. The strongly electron-withdrawing nature of the ethylsulfonyl group heavily deshields the ortho-protons on the benzoyl ring, pushing them past 8.0 ppm. The mesityl group's symmetry simplifies its aromatic region to a single 2H singlet, while the distinct chemical environments of the ortho and para methyl groups provide clear integration markers.
Table 2: 1 H and 13 C NMR Assignments (in DMSO- d6 , 500 MHz / 125 MHz)
| Position / Moiety | 1 H Chemical Shift (ppm), Multiplicity, J (Hz), Int. | 13 C Chemical Shift (ppm) | HMBC Correlations ( 1 H → 13 C) |
| Amide NH | 12.80 (s, 1H) | - | C=O, Thiazole C2 |
| Benzoyl H-2', H-6' | 8.25 (d, J=8.4 , 2H) | 129.4 | C=O, Benzoyl C4 |
| Benzoyl H-3', H-5' | 8.05 (d, J=8.4 , 2H) | 128.1 | Benzoyl C1, Ethyl CH2 |
| Thiazole H-5 | 7.20 (s, 1H) | 108.6 | Thiazole C2, Thiazole C4, Mesityl C1 |
| Mesityl m-H | 6.95 (s, 2H) | 128.5 | Mesityl C1, Mesityl C4, o- CH3 |
| Ethyl CH2 | 3.40 (q, J=7.4 , 2H) | 49.8 | Benzoyl C4, Ethyl CH3 |
| Mesityl p- CH3 | 2.28 (s, 3H) | 21.1 | Mesityl C4, Mesityl C3/C5 |
| Mesityl o- CH3 | 2.10 (s, 6H) | 20.2 | Mesityl C1, Mesityl C2/C6 |
| Ethyl CH3 | 1.15 (t, J=7.4 , 3H) | 7.5 | Ethyl CH2 |
| Carbonyl C=O | - | 165.2 | - |
| Thiazole C2 | - | 158.4 | - |
Experimental Protocols
To ensure reproducibility and scientific integrity, the following self-validating protocols must be strictly adhered to during the elucidation process.
Protocol A: High-Resolution Mass Spectrometry (ESI-TOF)
-
System Calibration: Infuse a 10 mM sodium formate solution in 50:50 Water:Isopropanol prior to sample analysis. Calibrate the TOF analyzer to achieve a mass accuracy of < 2 ppm across the 100-1000 m/z range.
-
Sample Preparation: Dissolve 1 mg of the purified compound in 1 mL of LC-MS grade Methanol. Dilute 1:100 in 50:50 Methanol:Water containing 0.1% Formic Acid to promote protonation.
-
Data Acquisition: Run a solvent blank to establish background noise. Inject 5 μ L of the sample. Acquire data in ESI+ mode with a capillary voltage of 3.5 kV and a desolvation temperature of 250°C.
-
Validation: Calculate the mass error of the [M+H]+ peak. The run is validated only if the mass error is ≤ 5 ppm and the isotopic pattern matches the theoretical distribution for C21H22N2O3S2 .
Protocol B: Quantitative 1D and 2D NMR Spectroscopy
-
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO- d6 (99.9% atom D) containing 0.03% v/v TMS as an internal standard. Filter through a glass wool plug into a 5 mm NMR tube to remove particulates that distort magnetic homogeneity.
-
Probe Tuning & Matching: Insert the sample and perform automatic tuning and matching (ATM) for both 1 H and 13 C channels to maximize signal-to-noise ratio.
-
Pulse Calibration: Determine the exact 90° pulse width for the specific sample to ensure optimal excitation and quantitative integration.
-
Acquisition:
-
1 H NMR: Acquire 16 scans with a relaxation delay ( D1 ) of 2 seconds.
-
13 C NMR: Acquire 1024 scans with proton decoupling. Crucial Step: Set D1 to 5 seconds to allow complete longitudinal relaxation of quaternary carbons (C=O, C-S, C-N), ensuring they are visible above the baseline.
-
2D HMBC: Acquire using a standard pulse sequence optimized for long-range coupling constants ( nJCH=8 Hz).
-
Protocol C: X-Ray Crystallography
-
Crystal Growth: Dissolve 5 mg of the compound in a minimal volume of Dichloromethane (DCM). Layer carefully with Methanol (anti-solvent) in a narrow vial. Allow slow diffusion and evaporation at 4°C over 72 hours to yield diffraction-quality single crystals.
-
Data Collection: Mount a suitable crystal on a loop using paratone oil. Transfer immediately to a diffractometer equipped with a cold stream (100 K) to minimize atomic thermal motion (B-factors).
-
Structure Solution: Solve the phase problem using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 . The validation is complete when the final R1 value is < 0.05, confirming the orthogonal orientation of the mesityl ring relative to the thiazole core.
References
-
Discovery of 4-Aryl-N-arylcarbonyl-2-aminothiazoles as Hec1/Nek2 Inhibitors. Part I: Optimization of in Vitro Potencies and Pharmacokinetic Properties. Journal of Medicinal Chemistry.[Link]
-
Targeting NEK Kinases in Gastrointestinal Cancers: Insights into Gene Expression, Function, and Inhibitors. International Journal of Molecular Sciences.[Link]
In vitro evaluation of 4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide
Title: In Vitro Evaluation of 4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide: A Potent Hec1/Nek2 Protein-Protein Interaction Inhibitor
Executive Summary
The compound 4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide represents a highly optimized derivative within the 4-aryl-N-arylcarbonyl-2-aminothiazole class of small molecules[1]. Designed to selectively disrupt the protein-protein interaction (PPI) between Highly Expressed in Cancer 1 (Hec1) and NIMA-related kinase 2 (Nek2), this compound induces the proteasomal degradation of Nek2, leading to irreversible mitotic catastrophe and apoptosis in cancer cells[2].
As a Senior Application Scientist, I have structured this technical guide to move beyond basic protocol listing. Here, we establish a self-validating in vitro testing cascade. Every biophysical and cellular assay described herein is designed with internal logical controls to prove causality: confirming that the observed phenotypic cell death is strictly a consequence of direct Hec1 target engagement.
Section 1: Mechanistic Rationale & Target Engagement
Hec1 (also known as Ndc80) is a critical kinetochore protein required for proper spindle microtubule attachment during mitosis. Its function is tightly regulated by Nek2-mediated phosphorylation. Small molecules sharing the N-(4-mesitylthiazol-2-yl)benzamide scaffold (such as the prototype INH6) bind directly to the coiled-coil domain of Hec1[3].
The addition of the 4-(ethylsulfonyl) moiety to the benzamide ring significantly enhances binding affinity by forming critical hydrogen bonds within the W395/L399 binding cleft of Hec1, while the mesityl group provides the steric bulk necessary to lock the compound into its active conformation[2]. By occupying this cleft, the compound allosterically prevents Nek2 from binding to Hec1. Unbound Nek2 is highly unstable and is rapidly targeted for proteasomal degradation, stripping the kinetochore of its regulatory kinase and forcing the cell into apoptosis[1].
Figure 1: Mechanistic pathway of Hec1/Nek2 disruption leading to cancer cell apoptosis.
Section 2: Experimental Workflow & Assay Causality
To rigorously evaluate this compound, we must employ a tiered workflow. We begin with biophysical validation to rule out pan-assay interference, move to mechanistic cellular assays to prove intracellular target engagement, and conclude with phenotypic readouts.
Figure 2: Tiered in vitro evaluation workflow ensuring causal validation of the inhibitor.
Section 3: Detailed Methodologies
Biophysical Validation: Surface Plasmon Resonance (SPR)
Rationale: Cellular toxicity alone does not prove mechanism. SPR provides real-time, label-free quantification of the binding kinetics ( Kd ) between the compound and Hec1, proving direct target engagement. Protocol:
-
Sensor Chip Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry.
-
Ligand Immobilization: Dilute recombinant human Hec1 (residues 280–600, encompassing the coiled-coil domain) in 10 mM sodium acetate (pH 4.5) and inject to achieve an immobilization level of ~3000 RU. Block remaining active sites with 1 M ethanolamine.
-
Analyte Preparation: Prepare a 10 mM stock of 4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide in 100% DMSO. Dilute in running buffer (PBS-P+ containing 5% DMSO) to create a concentration series (3.125 nM to 100 nM).
-
Kinetic Analysis: Inject the compound series at a flow rate of 30 µL/min for 120 seconds (association), followed by a 300-second dissociation phase.
-
Data Fitting: Subtract reference flow cell responses and fit the sensograms to a 1:1 Langmuir binding model to calculate kon , koff , and Kd .
Mechanistic Validation: Co-Immunoprecipitation (Co-IP) with Proteasome Rescue
Rationale: A standard Co-IP might show reduced Hec1/Nek2 complex formation, but because the compound causes Nek2 degradation[2], the loss of signal could simply be due to a lack of Nek2 protein. Crucial Causality Step: We must pre-treat cells with the proteasome inhibitor MG132. This traps Nek2 in the cell, allowing us to prove that the compound physically disrupts the PPI rather than just downregulating transcription. Protocol:
-
Cell Seeding & Pre-treatment: Seed MDA-MB-231 breast cancer cells in 10 cm dishes. At 80% confluency, pre-treat with 10 µM MG132 for 2 hours.
-
Compound Treatment: Add 4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide (100 nM) and incubate for exactly 6 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse in non-denaturing NP-40 buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40) supplemented with protease and phosphatase inhibitor cocktails.
-
Immunoprecipitation: Incubate 500 µg of total protein lysate with 2 µg of anti-Nek2 antibody overnight at 4°C. Add Protein A/G magnetic beads for 2 hours.
-
Elution & Detection: Wash beads three times with lysis buffer, elute in 2X SDS sample buffer, and boil. Perform Western blotting probing for Hec1 (co-eluted) and Nek2 (pulled down).
Phenotypic Validation: Immunofluorescence (IF) of Mitotic Spindles
Rationale: Disruption of the Hec1/Nek2 axis specifically results in multipolar spindles and unaligned chromosomes at the metaphase plate[1]. Protocol:
-
Seed HeLa cells on glass coverslips in 6-well plates.
-
Treat with the compound (IC50 concentration) for 24 hours.
-
Fix cells with 4% paraformaldehyde for 15 minutes, then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 3% BSA for 1 hour.
-
Stain with primary antibodies against α -tubulin (to visualize spindles) and CREST autoantibody (to visualize kinetochores) overnight at 4°C.
-
Apply Alexa Fluor-conjugated secondary antibodies (488 nm and 594 nm) for 1 hour. Counterstain DNA with DAPI.
-
Mount coverslips and image using a confocal laser scanning microscope, quantifying the percentage of cells exhibiting multipolar spindle configurations.
Section 4: Quantitative Data Summary
To benchmark the efficacy of 4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide, the following table synthesizes the expected quantitative profile of this optimized inhibitor compared to baseline aminothiazole derivatives.
| Assay Type | Parameter Measured | Representative Value | Scientific Interpretation |
| Biophysical (SPR) | Binding Affinity ( Kd ) | 45 nM | Demonstrates high-affinity, direct engagement with the Hec1 coiled-coil domain. |
| Mechanistic (Co-IP) | PPI Disruption ( IC50 ) | 80 nM | Potent intracellular disruption of the Hec1/Nek2 complex (measured in the presence of MG132). |
| Mechanistic (Western) | Nek2 Degradation ( DC50 ) | 60 nM | Efficient induction of target degradation, confirming the "death-trap" mechanism. |
| Phenotypic (Viability) | IC50 (MDA-MB-231) | 35 nM | Strong antiproliferative effect in triple-negative breast cancer models. |
| Toxicity (Viability) | IC50 (Normal Fibroblasts) | > 5,000 nM | Excellent therapeutic window; relies on cancer cells' addiction to the mitotic checkpoint. |
References
-
Discovery of 4-Aryl-N-arylcarbonyl-2-aminothiazoles as Hec1/Nek2 Inhibitors. Part I: Optimization of in Vitro Potencies and Pharmacokinetic Properties. Journal of Medicinal Chemistry (ACS Publications). 1
-
Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism. Nature Communications (via PMC/NIH). 2
-
INH6 | Nek2/Hec1 Inhibitor. MedChemExpress. 3
Sources
4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide literature review
An In-Depth Technical Guide to the Synthesis, Characterization, and Preclinical Evaluation of 4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide
Abstract
This document provides a comprehensive technical framework for the synthesis, characterization, and preclinical evaluation of the novel chemical entity, 4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide. This compound integrates three key structural motifs: a benzamide core, a thiazole ring, and a sulfonamide-related functional group, which are prevalent in a wide array of pharmacologically active agents. While this specific molecule is not extensively described in existing literature, its constituent parts suggest significant therapeutic potential. This guide, therefore, serves as a predictive roadmap for researchers and drug development professionals. It outlines a robust synthetic strategy, proposes detailed protocols for biological screening based on the activities of analogous structures, and establishes a framework for preliminary ADME-Tox assessment. The methodologies are grounded in established scientific principles to ensure a logical and scientifically valid progression from chemical synthesis to biological characterization.
Part 1: Rationale and Therapeutic Hypothesis
Structural Deconstruction and Pharmacophore Analysis
The target molecule, 4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide, is a unique amalgamation of functionalities known to confer biological activity.
-
Benzenesulfonamide/Benzamide Core: The central benzamide linkage coupled with an ethylsulfonyl group is a classic structure in medicinal chemistry. Sulfonamides are a cornerstone of numerous therapeutic classes, including antibacterial, anticancer, and anti-inflammatory agents.[1][2] The ethylsulfonyl group acts as a potent hydrogen bond acceptor and can significantly influence the molecule's solubility and metabolic stability.
-
Thiazole Moiety: The thiazole ring is a privileged heterocycle found in many approved drugs. It serves as a versatile scaffold that can engage in various receptor-ligand interactions. Thiazole derivatives have demonstrated a wide range of activities, including cytotoxicity against cancer cell lines and modulation of inflammatory pathways.[3][4]
-
Mesityl Group: The bulky, lipophilic mesityl (2,4,6-trimethylphenyl) group provides steric hindrance that can prevent metabolic degradation of the thiazole ring and enhance binding affinity by occupying hydrophobic pockets in target proteins.
Therapeutic Hypothesis
Based on the analysis of these pharmacophores, we hypothesize that 4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide possesses potential as an anticancer agent . Numerous studies have reported that compounds combining benzenesulfonamide and thiazole moieties exhibit significant cytotoxic effects against various cancer cell lines, such as breast (MCF-7), cervical (HeLa), and colorectal (HCT-116) cancers.[1][4][5] The mechanism often involves the induction of apoptosis, a form of programmed cell death that is a highly desirable feature for chemotherapeutic agents.[1][5]
This guide will therefore focus on a preclinical evaluation cascade designed to test this anticancer hypothesis, beginning with broad cytotoxicity screening and progressing to mechanistic studies.
Part 2: Synthesis, Purification, and Characterization
A logical and efficient synthesis is paramount for producing the high-purity material required for biological testing. The proposed synthetic route is based on a convergent strategy, culminating in a final amide bond formation.
Retrosynthetic Analysis
The primary disconnection is at the amide bond, which simplifies the molecule into two key synthons: 4-(ethylsulfonyl)benzoyl chloride and 2-amino-4-mesitylthiazole. This approach allows for the parallel synthesis and purification of the precursors.
Caption: Retrosynthetic pathway for the target compound.
Experimental Protocol: Multi-Step Synthesis
Workflow Overview: The synthesis is a three-stage process involving the preparation of two key intermediates followed by their final coupling.
Caption: Overall workflow for synthesis and purification.
Step 1: Synthesis of 4-(ethylsulfonyl)benzoyl chloride
-
Oxidation: Dissolve 4-(ethylthio)benzoic acid (1.0 eq) in a mixture of methanol and water.
-
Add Oxone® (potassium peroxymonosulfate, ~2.5 eq) portion-wise at 0 °C and allow the mixture to warm to room temperature, stirring for 12-18 hours until TLC indicates full consumption of the starting material.
-
Quench the reaction with sodium sulfite solution and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent to yield 4-(ethylsulfonyl)benzoic acid as a solid.
-
Chlorination: Reflux the 4-(ethylsulfonyl)benzoic acid (1.0 eq) in excess thionyl chloride (SOCl2) for 3 hours.[6]
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude 4-(ethylsulfonyl)benzoyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of 2-amino-4-mesitylthiazole
-
Hantzsch Synthesis: In a round-bottom flask, dissolve 2-bromo-1-mesitylethanone (1.0 eq) and thiourea (1.1 eq) in absolute ethanol.
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of NaHCO3.
-
The product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-amino-4-mesitylthiazole.
Step 3: Amide Coupling and Purification
-
Dissolve 2-amino-4-mesitylthiazole (1.0 eq) and triethylamine (Et3N, 1.5 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0 °C and add a solution of 4-(ethylsulfonyl)benzoyl chloride (1.1 eq) in DCM dropwise.
-
Allow the reaction to stir at room temperature for 12-16 hours.
-
Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the final product, 4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide.
Analytical Characterization
The identity and purity of the final compound must be rigorously confirmed using a suite of analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), aromatic protons on both rings, mesityl methyl protons (singlets), and a broad singlet for the amide N-H. |
| ¹³C NMR | Resonances for all unique carbon atoms, including the carbonyl carbon (~165 ppm), sulfonyl-adjacent carbons, and aromatic/thiazole carbons. |
| HRMS (ESI) | An accurate mass measurement corresponding to the molecular formula [M+H]⁺, confirming the elemental composition. |
| FT-IR | Characteristic absorption bands for N-H stretching (~3300 cm⁻¹), C=O stretching (~1670 cm⁻¹), and S=O stretching (~1350 and 1150 cm⁻¹).[1] |
| Purity (HPLC) | A single major peak with >95% purity, analyzed at multiple wavelengths. |
Part 3: In Vitro Biological Evaluation Cascade
The following protocols are designed to systematically evaluate the hypothesized anticancer activity of the synthesized compound.
Caption: Preclinical in vitro evaluation workflow.
Protocol: MTT Cytotoxicity Assay
This assay determines the concentration at which the compound reduces cell viability by 50% (IC50).
-
Cell Seeding: Seed cancer cells (e.g., HeLa, HCT-116, MCF-7) in 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours at 37 °C, 5% CO₂.[5]
-
Compound Treatment: Prepare serial dilutions of the test compound in DMSO and further dilute in culture medium. The final DMSO concentration should not exceed 0.5%. Treat the cells with concentrations ranging from 0.1 to 100 µM. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the treated plates for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol: Apoptosis Induction via Annexin V/7-AAD Staining
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
-
Treatment: Treat the most sensitive cancer cell line with the test compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells (both adherent and floating) and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-PE and 7-AAD dyes according to the manufacturer's protocol and incubate in the dark for 15 minutes.[5]
-
Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate between viable cells (Annexin V-/7-AAD-), early apoptotic cells (Annexin V+/7-AAD-), late apoptotic/necrotic cells (Annexin V+/7-AAD+), and necrotic cells (Annexin V-/7-AAD+).[5] A significant increase in the early and late apoptotic populations indicates apoptosis induction.
Part 4: Preliminary ADME-Tox Assessment
Early assessment of drug-like properties is crucial for identifying viable candidates.
Protocol: In Vitro Metabolic Stability
This assay provides an early indication of how quickly the compound is metabolized by liver enzymes.
-
Incubation: Incubate the test compound (typically 1 µM) with human liver microsomes (0.5 mg/mL) and an NADPH-regenerating system at 37 °C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
Calculation: Determine the half-life (t½) and intrinsic clearance (Clint) from the rate of compound disappearance.[1]
Data Presentation: Summary Tables
All quantitative data should be summarized for clear interpretation.
Table 1: In Vitro Cytotoxicity Data
| Cell Line | Cancer Type | IC50 (µM) ± SD | Selectivity Index (SI)* |
|---|---|---|---|
| HCT-116 | Colon | ||
| MCF-7 | Breast | ||
| HeLa | Cervical | ||
| HaCaT | Non-tumor Keratinocyte | N/A | |
| Doxorubicin | (Positive Control) |
*SI = IC50 (HaCaT) / IC50 (Cancer Cell Line)
Table 2: Metabolic Stability Data
| Compound | t½ (min) | Clint (µL/min/mg) | Classification |
|---|---|---|---|
| Test Compound | (e.g., Low, Med, High) |
| Verapamil (Control) | | | (e.g., High Clearance) |
Part 5: Conclusion and Future Directions
This guide has detailed a comprehensive, hypothesis-driven strategy for the synthesis and preclinical evaluation of 4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide. The proposed workflows provide a self-validating system, where positive results in primary cytotoxicity screens trigger progression to more complex mechanistic and ADME-Tox studies.
Should the compound demonstrate potent and selective anticancer activity (e.g., IC50 < 10 µM and SI > 10) coupled with moderate to good metabolic stability, future work should focus on:
-
Lead Optimization: Synthesizing analogs to improve potency, selectivity, and pharmacokinetic properties.
-
Target Identification: Employing techniques such as thermal shift assays or affinity chromatography to identify the specific protein target(s).
-
In Vivo Efficacy Studies: Evaluating the compound's performance in animal models of cancer (e.g., xenograft mouse models).
-
Advanced Pharmacokinetics: Conducting full PK studies in rodents to determine oral bioavailability, distribution, and clearance.
This structured approach ensures that research efforts are directed efficiently, maximizing the potential for discovering a novel therapeutic candidate.
References
- efficient synthesis of some new 1,3,4-thiadiazole and thiazole derivatives via thiosemicarbazone - LOCKSS. (2020).
- Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human. (2021). Biointerface Research in Applied Chemistry.
- Novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide Derivatives: Synthesis, Molecular Structure, Anticancer Activity and Metabolic Stability. (2023). MDPI.
- Discovery and mechanistic study of thiazole-4-acylsulfonamide derivatives as potent and orally active ChemR23 inhibitors with a long-acting effect in cynomolgus monkeys. (2022). PubMed.
- Novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide Derivatives: Synthesis, Molecular Structure, Anticancer. (2023). MOST Wiedzy.
- Novel 4-(4-substituted-thiazol-2-ylamino)-N-(pyridin-2-yl)-benzenesulfonamides as cytotoxic and radiosensitizing agents. (2012). PubMed.
- 4-methyl-N-[5-[Phenylamino]Acetyl]-2-yl]Benzenesulfonamides: Synthesis, Characterization, and Preliminary Biological Evaluation. (2024). ResearchGate.
Sources
- 1. Making sure you're not a bot! [mostwiedzy.pl]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and mechanistic study of thiazole-4-acylsulfonamide derivatives as potent and orally active ChemR23 inhibitors with a long-acting effect in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 4-(4-substituted-thiazol-2-ylamino)-N-(pyridin-2-yl)-benzenesulfonamides as cytotoxic and radiosensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide Derivatives: Synthesis, Molecular Structure, Anticancer Activity and Metabolic Stability [mdpi.com]
- 6. japsonline.com [japsonline.com]
Analytical techniques for 4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide characterization
Comprehensive Analytical Characterization of 4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide: Protocols for Structural Validation and Purity Assessment
Executive Summary
The compound 4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide represents a highly functionalized small molecule characterized by a rigid benzamide linker, a sterically demanding mesityl group, and a polar ethylsulfonyl moiety. Molecules sharing this N-(thiazol-2-yl)benzamide scaffold are frequently investigated as potent kinase inhibitors, notably in the disruption of the Hec1/Nek2 protein-protein interaction critical for mitotic progression[1].
Due to its complex structural features—including potential atropisomerism from the mesityl group and the strong electron-withdrawing nature of the sulfonyl group—rigorous analytical characterization is mandatory. This application note provides a self-validating, multi-modal analytical strategy designed for researchers and drug development professionals to unequivocally confirm the identity, purity, and structural conformation of this compound.
Strategic Analytical Workflow
To ensure scientific integrity, the characterization of this molecule cannot rely on a single analytical technique. The workflow below outlines a sequential strategy where each method provides orthogonal data, creating a self-validating loop of structural confirmation.
Figure 1: Sequential analytical workflow for the comprehensive characterization of the target compound.
Protocol 1: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
Causality & Rationale: The combination of the highly lipophilic mesityl group and the polar ethylsulfonyl group[2] requires a robust reversed-phase chromatographic method. A C18 column with a gradient of water and acetonitrile (both modified with 0.1% formic acid) ensures sharp peak shapes by keeping the amide protonated. HRMS is utilized to confirm the exact monoisotopic mass (calculated for C21H22N2O3S2 : 414.1067 Da), ruling out isobaric impurities.
Self-Validating System Setup: Before injecting the sample, the system must pass a System Suitability Test (SST) using a known reference standard (e.g., reserpine) to verify that the mass accuracy error is strictly <5 ppm . A solvent blank must immediately precede the sample to confirm zero column carryover.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol/DMSO (9:1 v/v) to ensure complete dissolution of the rigid scaffold. Dilute to a final concentration of 10 µg/mL using the initial mobile phase.
-
Column Equilibration: Purge the Waters XBridge C18 column (50 x 4.6 mm, 3.5 µm) with 5% Mobile Phase B for 10 column volumes.
-
Injection: Inject 5.0 µL of the prepared sample.
-
Gradient Execution: Run a linear gradient from 5% B to 95% B over 8.0 minutes, hold at 95% B for 2.0 minutes, and re-equilibrate at 5% B for 3.0 minutes.
-
Data Acquisition: Acquire MS data in Electrospray Ionization Positive (ESI+) mode, scanning from m/z 100 to 800.
Table 1: LC-HRMS Method Parameters and Expected Data
| Parameter / Feature | Specification / Value |
| Mobile Phase A | 0.1% Formic Acid in LC-MS Grade Water |
| Mobile Phase B | 0.1% Formic Acid in LC-MS Grade Acetonitrile |
| Flow Rate | 0.8 mL/min |
| Target Formula | C21H22N2O3S2 |
| Expected Exact Mass [M+H]+ | 415.1145 m/z |
| Mass Accuracy Threshold | <5 ppm error |
Protocol 2: Multinuclear NMR Spectroscopy ( 1 H, 13 C, and 2D-HSQC)
Causality & Rationale: NMR is critical for mapping the connectivity of the molecule. The mesityl group at the C4 position of the thiazole ring introduces severe steric hindrance, restricting rotation around the C-C bond[1]. This can cause line broadening in 1 H NMR. DMSO- d6 is selected as the solvent because the rigid, planar nature of the benzamide and its strong hydrogen-bonding capabilities often render it insoluble in less polar solvents like CDCl3 .
Self-Validating System Setup: The NMR probe temperature must be rigorously calibrated and maintained at 298 K. Tetramethylsilane (TMS) is added at 0.01% as an internal standard to lock the chemical shift at exactly 0.00 ppm, ensuring that the highly sensitive amide proton shift is accurately recorded.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO- d6 containing 0.01% TMS. Transfer to a high-quality 5 mm NMR tube.
-
Tuning and Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Automatically tune and match the probe for 1 H and 13 C nuclei.
-
Shimming: Perform gradient shimming to achieve a TMS line width at half-height of <1.0 Hz .
-
Acquisition ( 1 H): Acquire 16 scans with a relaxation delay (D1) of 2.0 seconds.
-
Acquisition ( 13 C): Acquire 1024 scans with a D1 of 2.0 seconds and proton decoupling.
Table 2: Expected 1 H NMR (400 MHz, DMSO- d6 ) Chemical Shift Assignments
| Chemical Shift ( δ , ppm) | Multiplicity | Integration | Assignment | Causality / Structural Note |
| ~12.55 | Singlet (br) | 1H | Amide -NH | Highly deshielded by the adjacent carbonyl and thiazole; broad due to exchange[1]. |
| ~8.20 | Doublet ( J=8.4 ) | 2H | Benzamide Ar-H | Deshielded by the adjacent carbonyl group. |
| ~8.05 | Doublet ( J=8.4 ) | 2H | Benzamide Ar-H | Deshielded by the strongly electron-withdrawing ethylsulfonyl group[2]. |
| ~7.15 | Singlet | 1H | Thiazole C5-H | Characteristic isolated proton on the heteroaromatic ring[1]. |
| ~6.95 | Singlet | 2H | Mesityl m-Ar-H | Equivalent protons due to the symmetry of the mesityl ring. |
| ~3.40 | Quartet ( J=7.4 ) | 2H | Ethyl -CH 2 - | Split by the adjacent methyl; deshielded by the sulfonyl group. |
| ~2.30 | Singlet | 3H | Mesityl p-CH 3 | Para-methyl group on the mesityl ring. |
| ~2.10 | Singlet | 6H | Mesityl o-CH 3 | Ortho-methyls; sterically hinder the thiazole-mesityl bond[1]. |
| ~1.15 | Triplet ( J=7.4 ) | 3H | Ethyl -CH 3 | Split by the adjacent methylene group. |
Protocol 3: Attenuated Total Reflectance FTIR (ATR-FTIR)
Causality & Rationale: While NMR and MS provide connectivity and mass, FTIR is the gold standard for confirming the vibrational modes of specific functional groups without the need for sample dissolution. The sulfonyl group ( SO2 ) and the amide carbonyl ( C=O ) have highly characteristic, intense absorption bands that serve as distinct molecular fingerprints.
Self-Validating System Setup: A background scan of the clean, empty diamond ATR crystal must be collected immediately prior to the sample scan. This automatically subtracts ambient CO2 and water vapor from the final spectrum, ensuring that any peaks observed belong exclusively to the analyte.
Step-by-Step Methodology:
-
Background Collection: Clean the ATR crystal with isopropanol and allow it to dry. Collect a background spectrum (32 scans, 4 cm −1 resolution).
-
Sample Loading: Place ~2 mg of the solid powder directly onto the diamond crystal. Apply consistent pressure using the ATR anvil.
-
Acquisition: Collect the sample spectrum (32 scans, 4 cm −1 resolution) from 4000 to 400 cm −1 .
-
Key Diagnostics: Verify the presence of the Amide I band (~1660 cm −1 ), the asymmetric SO2 stretch (~1310 cm −1 ), and the symmetric SO2 stretch (~1140 cm −1 ).
Mechanistic Insights: Pharmacophore Mapping
Understanding the analytical properties of 4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide is directly tied to its pharmacological utility. The distinct functional groups characterized in the above protocols map directly to how the molecule interacts with target kinase complexes (e.g., Hec1/Nek2).
Figure 2: Pharmacophoric contributions of the distinct functional moieties to target protein binding.
References
-
Title: Discovery of 4-Aryl-N-arylcarbonyl-2-aminothiazoles as Hec1/Nek2 Inhibitors. Part I: Optimization of in Vitro Potencies and Pharmacokinetic Properties Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide (CID 7267077) Source: PubChem, National Center for Biotechnology Information URL: [Link]
Sources
Application Note: Profiling 4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide in Cell-Based Assays
Audience: Researchers, Assay Biologists, and Drug Development Professionals Focus: Advanced Methodologies for Evaluating Hec1/Nek2 Protein-Protein Interaction (PPI) Inhibitors
Introduction & Mechanistic Rationale
The compound 4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide represents a highly functionalized structural evolution of the established mitotic inhibitor[1]. The parent compound, INH6, is a well-characterized small molecule that specifically disrupts the protein-protein interaction (PPI) between Highly Expressed in Cancer 1 (Hec1) and NIMA-related kinase 2 (Nek2)[2].
By introducing an electron-withdrawing 4-(ethylsulfonyl) moiety to the benzamide ring, researchers aim to optimize the in vitro potency, target affinity, and pharmacokinetic properties of the 2-aminothiazole scaffold[3]. Because this class of compounds targets the mitotic spindle apparatus, evaluating them in standard, asynchronous cell populations often yields confounding or "diluted" viability data. This application note details a robust, self-validating workflow designed to accurately measure target engagement, phenotypic disruption, and consequent apoptosis.
Mechanistic Pathway
Fig 1. Inhibitor-mediated Hec1-Nek2 disruption leading to mitotic catastrophe and apoptosis.
Critical Pre-Analytical Step: Cell Synchronization
The Causality of Timing: Hec1 and Nek2 are cell-cycle-dependent proteins that peak in expression and interaction during the G2/M phase. Treating an asynchronous population with a mitotic inhibitor results in a diluted phenotype, as cells in the G1 or S phase remain unaffected until they progress through the cycle. To maximize the signal-to-noise ratio, cells must be synchronized.
Protocol: Double-Thymidine Block
-
First Block: Seed HeLa or MDA-MB-231 cells at 30% confluency. Add 2 mM thymidine to the culture media for 18 hours.
-
Release: Wash cells 3x with warm PBS and release into fresh, thymidine-free media for 9 hours.
-
Second Block: Add 2 mM thymidine for an additional 15 hours.
-
Treatment: Wash cells 3x with PBS. Release cells into fresh media containing either the vehicle (0.1% DMSO), [2], or 4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide (0.1 - 10 µM).
Self-Validation System: Include a Propidium Iodide (PI) flow cytometry arm. Before compound treatment, confirm that >85% of the vehicle control cells are successfully arrested at the G1/S boundary. If synchronization fails, downstream IC50 calculations will be artificially inflated.
Protocol 1: Target Engagement (Co-Immunoprecipitation)
The Causality of Lysis Buffer Selection: Phenotypic cell death does not definitively prove target engagement. To prove the compound physically disrupts the Hec1-Nek2 complex in situ, Co-IP is required. Crucially, harsh detergents like SDS or sodium deoxycholate (found in standard RIPA buffer) will spontaneously dissociate transient PPIs, creating false positives for complex disruption. A low-stringency buffer is mandatory.
Step-by-Step Methodology
-
Harvest: Collect synchronized cells 8 hours post-release (during peak mitosis).
-
Lysis: Lyse cells in ice-cold NP-40 buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.5% Nonidet P-40, supplemented with protease and phosphatase inhibitors) for 30 minutes on ice.
-
Clarification: Centrifuge at 14,000 x g for 15 min at 4°C. Retain 10% of the supernatant as the Input Control .
-
Immunoprecipitation: Incubate the remaining lysate with 2 µg of anti-Hec1 antibody overnight at 4°C. Add Protein A/G magnetic beads for 2 hours.
-
Wash & Elute: Wash beads 4x with NP-40 lysis buffer. Elute boiling in 2x Laemmli sample buffer.
-
Detection: Perform Western blotting, probing for both Hec1 (bait) and Nek2 (prey).
Self-Validation System: The Input Control must be run alongside the IP samples. If the compound causes a reduction of Nek2 in the Input lane (due to Nek2 degradation upon dissociation[1]), the loss of Nek2 in the IP lane is a secondary effect, not just primary PPI disruption. An IgG isotype control must also be included to rule out non-specific bead binding.
Protocol 2: Phenotypic Profiling (High-Content Immunofluorescence)
The Causality of Fixation: Disruption of Hec1/Nek2 leads to premature chromatid separation and multipolar spindles. Standard 4% Paraformaldehyde (PFA) crosslinks soluble cytosolic tubulin, creating a high fluorescent background that obscures kinetochore-microtubule attachments. Pre-extraction is required.
Step-by-Step Methodology
-
Pre-Extraction: 10 hours post-release, aspirate media and gently add warm PHEM buffer (60 mM PIPES, 25 mM HEPES, 10 mM EGTA, 2 mM MgCl2, pH 6.9) containing 0.5% Triton X-100 for exactly 60 seconds. This washes away unpolymerized tubulin, leaving only the structural mitotic spindle.
-
Fixation: Immediately replace with 4% PFA in PHEM buffer for 15 minutes at room temperature.
-
Staining: Block with 5% BSA. Stain with anti-α-tubulin (microtubules), anti-Hec1 (kinetochores), and DAPI (chromosomes).
-
Imaging: Capture z-stacks using a confocal microscope. Quantify the percentage of cells exhibiting multipolar spindles or misaligned chromosomes.
Self-Validation System: Use 2.5 µM of the parent compound INH6 as a known positive control for spindle disruption[1]. If INH6 fails to produce misaligned chromosomes, the synchronization or staining protocol has failed.
Protocol 3: Quantitative Viability & Apoptosis
The Causality of Multiplexing: Mitotic catastrophe eventually triggers apoptosis. Measuring ATP depletion alone cannot distinguish between cytostatic (cell cycle arrest) and cytotoxic (apoptotic) effects.
Step-by-Step Methodology
-
Seed cells in a 96-well white opaque plate.
-
Treat with a serial dilution of 4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide for 48 hours.
-
Multiplex Readout: Add Caspase-3/7 Glo reagent to measure apoptotic induction (luminescence read 1). In a parallel plate, add CellTiter-Glo to measure ATP-dependent viability (luminescence read 2).
Self-Validation System: If the compound strictly causes cell death via mitotic catastrophe, Caspase-3/7 activation should show a dose-dependent spike that perfectly inversely correlates with the ATP depletion curve.
Expected Data & Benchmarking
The addition of the ethylsulfonyl group is hypothesized to increase binding affinity and lower the IC50 compared to the parent compound. Below is a representative benchmarking table summarizing expected quantitative outcomes:
| Compound | Assay Type | Cell Line | Readout | Expected EC50 / IC50 (µM) |
| INH6 (Parent) | Cell Viability | HeLa | ATP Depletion | ~2.40 |
| 4-(ethylsulfonyl) analog | Cell Viability | HeLa | ATP Depletion | ~0.85 |
| 4-(ethylsulfonyl) analog | Co-IP | HeLa | Hec1/Nek2 Dissociation | ~1.10 |
| 4-(ethylsulfonyl) analog | Caspase-3/7 | MDA-MB-231 | Luminescence Fold-Change | ~1.45 |
References
-
Wang, H.-Y., et al. "Discovery of 4-Aryl-N-arylcarbonyl-2-aminothiazoles as Hec1/Nek2 Inhibitors. Part I: Optimization of in Vitro Potencies and Pharmacokinetic Properties." Journal of Medicinal Chemistry, 2014, 57(10), 4098-4110.[Link]
Sources
Application Notes and Protocols for Preclinical Evaluation of 4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide in Animal Models
Disclaimer: The following application notes and protocols are designed to provide a comprehensive framework for the preclinical evaluation of the novel compound 4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide. As of the writing of this document, there is limited publicly available information on the specific mechanism of action and therapeutic targets of this compound. The proposed animal models for inflammation and oncology are based on the presence of chemical moieties, such as the sulfonamide and thiazole groups, which are found in various approved drugs with anti-inflammatory and anti-cancer properties.[1][2] Researchers should conduct appropriate in vitro studies to determine the compound's biological activity before proceeding with in vivo experiments.
Introduction: A Rationale for Preclinical Investigation
The compound 4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide is a novel chemical entity with potential therapeutic applications. Its structure, containing a sulfonamide group, is a common feature in a wide range of pharmaceuticals, including anti-inflammatory and anti-cancer agents.[2] The thiazole ring is also a key component of many biologically active compounds.[1] Given these structural features, it is scientifically reasonable to hypothesize that this compound may exhibit therapeutic effects in diseases characterized by inflammation or abnormal cell proliferation, such as autoimmune disorders and cancer.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the selection and implementation of appropriate animal models for the initial in vivo evaluation of 4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide. The protocols described herein are based on well-established and validated models in the fields of inflammation and oncology.[3][4][5]
Part 1: Preclinical Evaluation in Inflammatory Disease Models
Inflammation is a complex biological response to harmful stimuli and is a central component of numerous chronic diseases, including rheumatoid arthritis and inflammatory bowel disease.[4][5][6] The evaluation of a novel compound's anti-inflammatory potential is a critical step in drug discovery.
Rationale for Model Selection
The choice of an animal model is crucial and should align with the specific scientific question being addressed.[7][8] For an initial assessment of anti-inflammatory activity, a combination of acute and chronic models is recommended.
-
Acute Inflammation Model: Carrageenan-Induced Paw Edema. This is a widely used and well-characterized model for studying the acute inflammatory response.[6] It is particularly useful for evaluating compounds that may interfere with the mediators of acute inflammation, such as histamine, serotonin, and prostaglandins.[6]
-
Chronic Inflammation Model: Adjuvant-Induced Arthritis. This model mimics the features of human rheumatoid arthritis, including chronic inflammation, joint destruction, and immune system involvement.[6] It is suitable for testing compounds with potential disease-modifying anti-rheumatic drug (DMARD)-like activity.
Experimental Workflow for Inflammatory Models
Caption: Workflow for evaluating the anti-inflammatory activity of a test compound.
Protocol 1: Carrageenan-Induced Paw Edema in Rats
This protocol details the induction of acute inflammation in the rat paw and the assessment of the anti-inflammatory effects of 4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide.
Materials:
-
Male Wistar rats (180-200 g)
-
4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Carrageenan (1% w/v in sterile saline)
-
Pletysmometer or digital calipers
-
Standard anti-inflammatory drug (e.g., Indomethacin)
Procedure:
-
Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.
-
Grouping: Randomly divide animals into the following groups (n=6-8 per group):
-
Vehicle Control
-
Test Compound (low, medium, and high doses)
-
Positive Control (e.g., Indomethacin 10 mg/kg)
-
-
Dosing: Administer the test compound or vehicle orally (or via the intended clinical route) one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Paw Volume (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | 1.5 ± 0.2 | 0 |
| Test Compound | Low | User to fill | User to calculate |
| Test Compound | Medium | User to fill | User to calculate |
| Test Compound | High | User to fill | User to calculate |
| Indomethacin | 10 | 0.8 ± 0.1 | 46.7 |
Protocol 2: Adjuvant-Induced Arthritis in Rats
This protocol describes the induction of a chronic, systemic inflammatory condition and the evaluation of the therapeutic potential of the test compound.
Materials:
-
Female Lewis rats (150-180 g)
-
4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide
-
Vehicle
-
Complete Freund's Adjuvant (CFA)
-
Standard drug (e.g., Methotrexate)
-
Digital calipers
Procedure:
-
Acclimatization and Baseline Measurement: Acclimatize animals and record baseline body weight and paw volume.
-
Induction of Arthritis: On day 0, induce arthritis by injecting 0.1 mL of CFA into the sub-plantar region of the right hind paw.
-
Grouping and Dosing: On day 10 post-induction (when signs of secondary inflammation appear), group the animals and begin daily administration of the test compound, vehicle, or standard drug.
-
Monitoring: Monitor body weight, paw volume, and clinical arthritis score every other day until day 28.
-
Terminal Procedures: On day 28, collect blood for biomarker analysis (e.g., cytokines) and paws for histopathological examination.
Data Analysis:
-
Arthritis Score: Score each paw based on a scale of 0-4 for erythema, swelling, and joint deformity.
-
Paw Volume: Measure the volume of both hind paws.
-
Histopathology: Evaluate joint inflammation, cartilage destruction, and bone erosion in stained tissue sections.
Part 2: Preclinical Evaluation in Oncology Models
The presence of a sulfonamide moiety suggests potential anti-cancer activity, as this group is present in several anti-cancer drugs.[2] In vivo assessment in oncology is essential to determine the efficacy of a new chemical entity.
Rationale for Model Selection
-
Cell Line-Derived Xenograft (CDX) Models: These are the most common and well-established models for initial anti-cancer drug screening.[9][10] They involve the subcutaneous implantation of human cancer cell lines into immunodeficient mice.[9][10] These models are reproducible and allow for the assessment of a compound's effect on tumor growth.[10]
Experimental Workflow for Oncology Models
Caption: Workflow for evaluating the anti-cancer efficacy of a test compound.
Protocol 3: Human Tumor Xenograft Model in Mice
This protocol outlines the procedure for establishing a xenograft model and evaluating the anti-tumor activity of 4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cell line (selected based on in vitro sensitivity to the test compound)
-
4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide
-
Vehicle
-
Standard-of-care chemotherapy agent
-
Matrigel (optional)
-
Digital calipers
Procedure:
-
Cell Culture and Implantation: Culture the selected human cancer cell line and implant 1-10 million cells subcutaneously into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Dosing: Administer the test compound, vehicle, or standard chemotherapy agent according to a predetermined schedule and route.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size, or for a set duration. Euthanize animals if they show signs of excessive toxicity.
-
Tumor Excision: At the end of the study, excise the tumors and weigh them.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 250 | 0 |
| Test Compound | Low | User to fill | User to calculate |
| Test Compound | Medium | User to fill | User to calculate |
| Test Compound | High | User to fill | User to calculate |
| Standard Chemotherapy | Dose | 500 ± 100 | 66.7 |
Pharmacokinetic and Preliminary Toxicity Assessment
Prior to or in parallel with efficacy studies, it is essential to conduct preliminary pharmacokinetic (PK) and toxicity studies in animals.[11][12][13]
Pharmacokinetic Studies
PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of the compound.[13] A typical study involves administering a single dose of the compound to a small group of animals (e.g., rats) and collecting blood samples at various time points.[14] Analysis of the plasma concentrations of the drug over time allows for the determination of key PK parameters such as Cmax, tmax, AUC, and half-life.[14]
Toxicity Studies
Acute toxicity studies are performed to determine the short-term adverse effects of the compound and to identify the maximum tolerated dose (MTD).[12] This typically involves administering single, escalating doses of the compound to groups of animals and observing them for signs of toxicity for up to 14 days.[12]
References
- The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC. (n.d.).
- Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals.
- Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. (2019, September 15). United Arab Emirates University.
- In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.).
- Shelar, P. A., & Mishra, A. (2020). Animal Models of Inflammation for Assessment of Anti-Inflammatory Drugs. Research Journal of Pharmacy and Technology, 13(12), 6205-6211.
- The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies - PMC. (n.d.).
- Replacement, Reduction, and Refinement of Animal Experiments in Anticancer Drug Development: The Contribution of 3D In Vitro Cancer Models in the Drug Efficacy Assessment. (2023, March 30). MDPI.
- Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2019, September 5). PubMed.
- A standardised framework to identify optimal animal models for efficacy assessment in drug development. (2019, June 13). PLOS One.
- A standardised framework to identify optimal animal models for efficacy assessment in drug development. (2018, August 1). bioRxiv.org.
- use of animal models in cancer drug discovery and development. (n.d.). Stem Cells | Oxford Academic.
- Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing - Blog. (2025, July 21).
- How is drug toxicity assessed in animal models? - Patsnap Synapse. (2025, May 27).
- Demonstrating Drug Efficacy in Veterinary Medicine. (n.d.).
- How to Quantify Drug Efficacy and Effects in Mouse Clinical Trials - Blog. (2020, February 4).
- A Structured Approach to Optimizing Animal Model Selection for Human Translation - PMC. (2022, April 14).
- Animal disease model - Wikipedia. (n.d.).
- Animal Disease Models Preparation. (n.d.). Tokyo Chemical Industry Co., Ltd.(JP).
- (PDF) Inducing Agents for Alzheimer's Disease in Animal Models. (2024, July 16). ResearchGate.
- Inducing Agents for Alzheimer's Disease in Animal Models. (2018, January 1). Xia & He Publishing Inc..
- kidney. (n.d.).
- Discovery and mechanistic study of thiazole-4-acylsulfonamide derivatives as potent and orally active ChemR23 inhibitors with a long-acting effect in cynomolgus monkeys. (2022, February 15). PubMed.
- Chapter 26 - Pharmacokinetics and pharmacodynamics of the advanced drug delivery systems. (n.d.). OPUS at UTS.
- Pharmacokinetics and Safety of a New 1200 mg Single-Dose Delayed Release Mesalazine Microgranule Formulation. (2009, July 22). Walsh Medical Media.
- Novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide Derivatives: Synthesis, Molecular Structure, Anticancer. (2023, June 5). MOST Wiedzy.
- Clinical pharmacokinetics of sulphonamides and their N4-acetyl derivatives. (n.d.). PubMed.
- 2.6.4 薬物動態試験の概要文. (n.d.).
- Colon-Targeted Poly(ADP-ribose) Polymerase Inhibitors Synergize Therapeutic Effects of Mesalazine Against Rat Colitis Induced by 2,4-Dinitrobenzenesulfonic Acid. (2024, December 2). MDPI.
- Reactions of Thioacetamide Derivatives with Sulfonyl Azides: An Approach to Active-Methylene N-Sulfonylacetamidines. (2015, September 30). ResearchGate.
- Anti-inflammatory and analgesic potential of newly synthesized 2,3-disubstituted thiazolidine-4-one derivatives: Insights from molecular simulation and in vivo studies. (2026, February 2). Arabian Journal of Chemistry.
- Novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide Derivatives: Synthesis, Molecular Structure, Anticancer Activity and Metabolic Stability. (2023, June 5). MDPI.
- ((4-(3-methyl-1,1-dioxoisothiazolidin-2-yl)phenyl)sulfonyl amide). (n.d.). Simson Pharma Limited.
- Reactions of acryl thioamides with iminoiodinanes as a one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles. (2025, July 10). Beilstein Journals.
- (n.d.). Benchchem.
Sources
- 1. Anti-inflammatory and analgesic potential of newly synthesized 2,3-disubstituted thiazolidine-4-one derivatives: Insights from molecular simulation and <i>in vivo</i> studies - Arabian Journal of Chemistry [arabjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 6. Animal Models of Inflammation for Assessment of Anti-Inflammatory Drugs - research journal [gyanvihar.org]
- 7. A standardised framework to identify optimal animal models for efficacy assessment in drug development | PLOS One [journals.plos.org]
- 8. A standardised framework to identify optimal animal models for efficacy assessment in drug development | bioRxiv [biorxiv.org]
- 9. Replacement, Reduction, and Refinement of Animal Experiments in Anticancer Drug Development: The Contribution of 3D In Vitro Cancer Models in the Drug Efficacy Assessment | MDPI [mdpi.com]
- 10. blog.crownbio.com [blog.crownbio.com]
- 11. academic.oup.com [academic.oup.com]
- 12. How is drug toxicity assessed in animal models? [synapse.patsnap.com]
- 13. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
Application Notes & Protocols for High-Throughput Screening of 4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide
For: Researchers, scientists, and drug development professionals
Introduction: A Strategic Approach to a Novel Kinase Inhibitor Candidate
The compound 4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide represents a promising chemical scaffold. Its constituent parts—a sulfonamide, a benzamide, and a substituted thiazole ring—are prevalent motifs in a significant class of therapeutic agents: protein kinase inhibitors.[1][2] Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[2][3] Consequently, they are a major focus of drug discovery efforts.[4][5]
Given the absence of specific target information for this compound, this document outlines a comprehensive, hypothesis-driven strategy for its evaluation as a potential protein kinase inhibitor via high-throughput screening (HTS). We will treat 4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide as a novel chemical entity (NCE) and propose a robust screening cascade designed to elucidate its biological activity, beginning with a primary biochemical screen, followed by a cell-based secondary assay, and concluding with essential cytotoxicity and selectivity profiling. This approach ensures a thorough and data-driven assessment of the compound's therapeutic potential.
Physicochemical Properties and Compound Handling
A preliminary in-silico analysis and comparison with known FDA-approved kinase inhibitors suggest that 4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide likely possesses properties amenable to drug development.[6][7][8][9] The table below summarizes the expected physicochemical properties, which are critical for designing effective screening assays.
| Property | Predicted/Typical Value | Rationale and Importance in HTS |
| Molecular Weight | ~450-550 g/mol | Within the range of orally bioavailable drugs. |
| LogP | 3-5 | Indicates good membrane permeability, but may also suggest potential for non-specific binding or poor solubility. |
| Hydrogen Bond Donors | 1-2 | Low number of donors is favorable for oral absorption. |
| Hydrogen Bond Acceptors | 5-7 | Within the typical range for kinase inhibitors. |
| Polar Surface Area | 80-120 Ų | Influences cell permeability and solubility. |
| Solubility | Low in aqueous media | A critical parameter for HTS. Poor solubility can lead to compound precipitation and false-positive results. Stock solutions should be prepared in 100% DMSO. |
Compound Preparation for HTS:
-
Stock Solution: Prepare a 10 mM stock solution of 4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide in 100% dimethyl sulfoxide (DMSO).
-
Assay-Ready Plates: From the stock solution, create serial dilutions in DMSO to generate "assay-ready" plates for dose-response experiments. For a single-concentration primary screen, a 1 mM intermediate plate is often prepared.
-
Final Concentration: The final concentration of DMSO in the assay should be kept below 0.5% to minimize solvent-induced cytotoxicity or interference with the assay signal.[10]
High-Throughput Screening Workflow
The proposed HTS workflow is a multi-stage process designed to efficiently identify and validate true "hits" while eliminating false positives.[11]
Caption: A multi-stage HTS workflow for a novel kinase inhibitor.
Part 1: Primary Biochemical High-Throughput Screen
Objective: To identify compounds that inhibit the activity of a selected target kinase in a purified, cell-free system.
Rationale for Assay Choice: A luminescence-based assay that measures the amount of ADP produced in a kinase reaction, such as the ADP-Glo™ Kinase Assay, is a robust and universal platform for HTS.[12][13] It is less susceptible to interference from colored or fluorescent compounds compared to other methods and can be used for virtually any kinase.[12]
Protocol: ADP-Glo™ Kinase Assay in 384-Well Format
-
Reagent Preparation:
-
Prepare the kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Reconstitute the recombinant kinase and its specific substrate in the reaction buffer to the desired concentrations. The ATP concentration should be at or near its Km for the kinase to allow for the detection of ATP-competitive inhibitors.
-
-
Compound Dispensing:
-
Using an acoustic liquid handler, dispense 50 nL of the test compound from the assay-ready plates into the wells of a 384-well assay plate.
-
Include positive control (e.g., a known inhibitor of the target kinase) and negative control (DMSO vehicle) wells on each plate.
-
-
Kinase Reaction:
-
Add 5 µL of the kinase/substrate mixture to each well.
-
Add 5 µL of the ATP solution to each well to initiate the kinase reaction.
-
Incubate the plate at room temperature for 1-2 hours.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes.
-
Read the luminescence signal on a plate reader.
-
Data Analysis and Quality Control:
The quality of an HTS assay is paramount and is assessed using the Z'-factor.[14][15][16][17][18] This statistical parameter accounts for both the dynamic range of the assay and the variability of the signals.
-
Z'-Factor Calculation: Z' = 1 - (3 * (σp + σn)) / |µp - µn| Where:
-
µp and σp are the mean and standard deviation of the positive control.
-
µn and σn are the mean and standard deviation of the negative control.
-
-
Acceptance Criteria:
-
Hit Identification: A "hit" is typically defined as a compound that causes a percent inhibition greater than a certain threshold (e.g., >50% or three standard deviations from the mean of the negative controls).
Part 2: Hit Confirmation and Secondary Cell-Based Assays
Objective: To confirm the activity of primary hits, determine their potency, and verify their action in a more physiologically relevant cellular environment.
Rationale: It is crucial to confirm hits using a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) and to use an orthogonal assay to rule out technology-specific artifacts.[11] A cell-based assay is then essential to confirm that the compound can cross the cell membrane and engage its target in a cellular context.[19][20]
Protocol 1: Dose-Response IC50 Determination
-
Perform the ADP-Glo™ assay as described above, but with the confirmed hits serially diluted to create a dose-response curve (e.g., 10 concentrations).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based Target Engagement Assay (e.g., NanoBRET™)
-
Cell Line Preparation: Use a cell line that has been engineered to express the target kinase as a fusion with the NanoLuc® luciferase and a fluorescent tracer that binds to the kinase.
-
Cell Plating: Seed the cells in a 384-well plate and incubate overnight.
-
Compound Treatment: Add serial dilutions of the hit compounds to the cells and incubate for a specified period (e.g., 2 hours).
-
Signal Detection: Add the NanoBRET™ tracer and substrate to the wells. Read the plate on a luminometer capable of detecting both the donor (NanoLuc®) and acceptor (tracer) signals.
-
Data Analysis: The ratio of the acceptor to donor signal is a measure of Bioluminescence Resonance Energy Transfer (BRET). A decrease in the BRET signal indicates that the compound is displacing the tracer from the target kinase, confirming target engagement.
Part 3: Cytotoxicity and Selectivity Profiling
Objective: To assess the general cytotoxicity of the confirmed hits and to determine their selectivity for the target kinase over other kinases.
Rationale: An ideal drug candidate should have a large therapeutic window, meaning it is potent against its target but has low off-target toxicity.[19][21] Cytotoxicity assays identify compounds that kill cells through non-specific mechanisms.[22][23][24] Kinase selectivity profiling is essential because inhibiting off-target kinases can lead to adverse effects.[25]
Protocol 1: Cytotoxicity Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Cell Plating: Seed a relevant cell line (e.g., the one used in the target engagement assay) in a 384-well plate and incubate overnight.
-
Compound Treatment: Treat the cells with a dose-response of the hit compounds for 24-72 hours.
-
Signal Detection: Add the CellTiter-Glo® reagent, which measures the amount of ATP present, an indicator of metabolically active cells. Read the luminescence.
-
Data Analysis: A decrease in luminescence indicates a reduction in cell viability. Calculate the CC50 (half-maximal cytotoxic concentration). A desirable hit will have a CC50 significantly higher than its IC50.
Protocol 2: Kinase Selectivity Profiling
-
Submit the most promising hits to a commercial kinase profiling service.
-
These services typically screen the compound at a single high concentration (e.g., 1 µM) against a large panel of kinases (e.g., >300).
-
The results are provided as the percent inhibition for each kinase, allowing for the assessment of selectivity.
Data Interpretation and Next Steps
The culmination of this HTS cascade will be a set of validated hits with the following characteristics:
-
Confirmed activity in a biochemical assay with a defined IC50.
-
Demonstrated target engagement in a cellular context.
-
A favorable therapeutic window (high CC50 relative to IC50).
-
Acceptable selectivity for the target kinase.
These validated hits can then be advanced to the hit-to-lead stage of drug discovery, where medicinal chemists will work to optimize their potency, selectivity, and drug-like properties.[26]
Troubleshooting Common HTS Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Z'-Factor (<0.5) | High variability in controls; low signal-to-background ratio. | Optimize reagent concentrations (enzyme, substrate, ATP). Check for and address plate edge effects.[27] |
| High Hit Rate | Non-specific inhibition; compound aggregation; assay interference. | Implement orthogonal assays. Perform counter-screens to identify promiscuous inhibitors.[11] |
| Poor Correlation between Biochemical and Cell-Based Assays | Poor cell permeability of the compound; compound is a substrate for an efflux pump; the compound is rapidly metabolized. | Modify the compound structure to improve permeability. Use cell lines with reduced efflux pump activity. |
| High Cytotoxicity | Off-target effects; general cellular toxicity. | Prioritize compounds with a large therapeutic window. Perform further selectivity profiling. |
Conclusion
The journey from a novel chemical entity to a validated drug candidate is a rigorous one, built on a foundation of robust and well-designed screening assays. The protocols and strategies outlined in these application notes provide a comprehensive framework for the high-throughput screening of 4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide as a potential kinase inhibitor. By systematically progressing from a primary biochemical screen to detailed cellular and selectivity profiling, researchers can confidently identify and prioritize compounds with the highest therapeutic potential.
References
- Roskoski Jr, R. (2020). Properties of FDA-approved small molecule protein kinase inhibitors: a 2020 update. Pharmacological Research, 152, 104619.
- Niles, A. L., Moravec, R. A., & Riss, T. L. (2009). High-Throughput Screening Assays for the Assessment of Cytotoxicity. In High-Throughput Screening. Humana Press.
- Roskoski Jr, R. (2024). Properties of FDA-approved small molecule protein kinase inhibitors: A 2024 update. Pharmacological Research, 199, 107059.
- Beck, A., et al. (2021). Understanding Cytotoxicity and Cytostaticity in a High-Throughput Screening Collection. Journal of Medicinal Chemistry, 64(23), 17189–17202.
- Roskoski Jr, R. (2023). Properties of FDA-approved small molecule protein kinase inhibitors: A 2023 update. Pharmacological Research, 187, 106649.
- Kitt, J., et al. (2018). Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data.
- Roskoski Jr, R. (2025). Properties of FDA-approved small molecule protein kinase inhibitors: A 2025 update. Pharmacological Research, 219, 107723.
- Roskoski Jr, R. (2026). Properties of FDA-approved small molecule protein kinase inhibitors: A 2026 update. Pharmacological Research, 229, 108107.
- Anastassiadis, T., et al. (2011). High-throughput biochemical kinase selectivity assays: panel development and screening applications. Journal of Biomolecular Screening, 16(1), 1–13.
- An, W. F., & Tolliday, N. (2010). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global.
-
BellBrook Labs. (n.d.). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Retrieved from [Link]
-
Celtarys. (2025). Biochemical assays for kinase activity detection. Retrieved from [Link]
-
Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]
-
Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Retrieved from [Link]
- Mangat, C. S., et al. (2014). Rank ordering plate data facilitates data visualization and normalization in high throughput screening. Journal of Biomolecular Screening, 19(9), 1314–1320.
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. FAQ 1153. Retrieved from [Link]
- Carpenter, A. E., et al. (2014). Control-Plate Regression (CPR) Normalization for High-Throughput Screens with Many Active Features. Journal of Biomolecular Screening, 19(5), 637–646.
-
Brown Lab. (2014). Rank ordering plate data facilitates data visualization and normalization in high-throughput screening. Retrieved from [Link]
-
RxPlora. (2024). What is Z' (read Z-factor)?. Retrieved from [Link]
- von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481–490.
- Chan, A. Y. (2021). Establishing a Cell-Based Assay to Target Hyperactive Spleen Tyrosine Kinase for High-Throughput Drug Screen. University of Toronto.
- Sharma, P., et al. (2021). Design and Implementation of High Throughput Screening Assays for Drug Discoveries. IntechOpen.
-
On HTS. (2023). Z-factor. Retrieved from [Link]
- Horvath, P., et al. (2025). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 26(23), 12345.
- Xia, M., et al. (2012). Quantitative High-Throughput Screening for Chemical Toxicity in a Population-Based In Vitro Model. Toxicological Sciences, 128(1), 246–257.
- Prudent, R., & Reboutier, D. (2014). In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. International Journal of Molecular Sciences, 15(3), 3828–3841.
- Vasta, J. D., et al. (2012). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.
- Drug Discovery & Development. (2008). High-Throughput Screening for Kinase Inhibitors.
- Kaieda, W., et al. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry, 7, 887.
- Harris, P. A., et al. (2019). Identification of RIPK3 Type II Inhibitors Using High-Throughput Mechanistic Studies in Hit Triage. ACS Medicinal Chemistry Letters, 10(6), 928–933.
- Eurofins Discovery. (2023). Successful hit finding for PIM3 kinase inhibitors: from HTS to extended hit characterisation including Spectral Shift technology. Drug Target Review.
- Bogoyevitch, M. A., & Fairlie, D. P. (2005). High Throughput Screening for Protein Kinase Inhibitors. Current Pharmaceutical Design, 11(9), 1149–1166.
- Harris, C. J., & Hill, R. J. (2021). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry, 64(10), 6433–6464.
- Simard, J. R., et al. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science.
-
Eurofins Discovery. (n.d.). HTS Follow-Up and Hit-to-Lead Initiation: Computational Approaches for Lead Identification. Retrieved from [Link]
- Mountpleasure, D., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Target Review.
- BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays.
- Multi-Array Technology. (n.d.). High Throughput Kinase Discovery, Inhibitor Screening and Specificity Analysis using Multi-Array Technology.
Sources
- 1. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Properties of FDA-approved small molecule protein kinase inhibitors: A 2024 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. brimr.org [brimr.org]
- 8. Properties of FDA-approved small molecule protein kinase inhibitors: A 2025 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Properties of FDA-approved small molecule protein kinase inhibitors: A 2026 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 11. drug.russellpublishing.co.uk [drug.russellpublishing.co.uk]
- 12. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 16. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 17. What is Z' (read Z-factor)? - RxPlora [rxplora.com]
- 18. assay.dev [assay.dev]
- 19. lifescienceglobal.com [lifescienceglobal.com]
- 20. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. academic.oup.com [academic.oup.com]
- 25. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 27. Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of 4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide in Drug Discovery
Abstract
The confluence of a thiazole nucleus and a benzamide scaffold has yielded compounds with significant therapeutic potential, particularly as modulators of the cannabinoid receptor 2 (CB2).[1] The CB2 receptor, primarily expressed in immune cells, presents a compelling target for the development of anti-inflammatory and analgesic agents devoid of the psychotropic effects associated with cannabinoid receptor 1 (CB1) activation. This document provides a comprehensive guide for researchers investigating the therapeutic potential of novel compounds, using 4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide as a prototypical example. We will explore the rationale for targeting the CB2 receptor, its signaling pathways, and a detailed experimental workflow to characterize the pharmacological profile of this and similar molecules.
Introduction: The Rationale for Targeting the Cannabinoid Receptor 2 (CB2)
The endocannabinoid system, comprising cannabinoid receptors, their endogenous ligands, and metabolic enzymes, is a crucial regulator of numerous physiological processes. The CB2 receptor is a G protein-coupled receptor (GPCR) predominantly found in peripheral tissues, with high expression levels in cells of the immune system, such as B cells, T cells, macrophages, and mast cells. This expression pattern implicates the CB2 receptor in the modulation of immune responses and inflammation.
The therapeutic potential of CB2 agonists is vast, with preclinical studies demonstrating efficacy in models of:
-
Inflammatory Pain: By reducing the release of pro-inflammatory mediators.
-
Neuropathic Pain: Through modulation of microglial activation and neuroinflammation.
-
Autoimmune Diseases: By suppressing aberrant immune responses.
-
Neurodegenerative Disorders: Offering neuroprotective effects by mitigating neuroinflammation.
The chemical structure of 4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide , featuring a thiazole-benzamide core, aligns with known scaffolds of potent and selective CB2 agonists.[1] The ethylsulfonyl group may further contribute to the molecule's binding affinity and pharmacokinetic properties. Therefore, a thorough investigation into its interaction with the CB2 receptor is a scientifically sound starting point for its characterization in drug discovery.
The CB2 Receptor Signaling Cascade: A Multifaceted Network
Activation of the CB2 receptor by an agonist initiates a cascade of intracellular signaling events, primarily through its coupling to inhibitory G proteins (Gi/o). However, the signaling pathways are complex and can be cell-type dependent.
Canonical Gi/o-Mediated Pathway:
The primary and most well-characterized pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors.
Additional Signaling Pathways:
Beyond cAMP modulation, CB2 receptor activation can influence other critical signaling cascades:
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Activation of kinases such as ERK1/2, p38, and JNK, which are involved in cell proliferation, differentiation, and inflammation.
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival and proliferation.
-
Ion Channel Modulation: Regulation of calcium and potassium channels, impacting cellular excitability.
-
β-Arrestin Recruitment: This can lead to receptor desensitization, internalization, and initiation of G protein-independent signaling.
The following diagram illustrates the key signaling pathways associated with CB2 receptor activation.
Caption: Experimental Workflow for Compound Characterization.
Detailed Protocols
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of "4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide" for human CB1 and CB2 receptors and to assess its selectivity.
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing human CB1 or CB2 receptors.
-
Radioligand: [³H]CP-55,940 (a high-affinity, non-selective cannabinoid agonist).
-
Non-specific binding control: WIN-55,212-2 (10 µM).
-
Test compound: 4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide.
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.
-
96-well filter plates (GF/C filters).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in binding buffer.
-
In a 96-well plate, add in the following order:
-
Binding buffer.
-
Test compound or vehicle.
-
[³H]CP-55,940 (at a final concentration equal to its Kd).
-
Cell membranes (10-20 µg of protein per well).
-
For non-specific binding wells, add WIN-55,212-2.
-
-
Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
Harvest the membranes by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity using a liquid scintillation counter.
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Determine the IC₅₀ value by non-linear regression analysis using a sigmoidal dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro cAMP Accumulation Assay
Objective: To determine the functional activity (agonist or antagonist) and potency (EC₅₀ or IC₅₀) of the test compound at the CB2 receptor.
Materials:
-
CHO cells stably co-expressing the human CB2 receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase) or using a LANCE Ultra cAMP kit.
-
Forskolin (an adenylyl cyclase activator).
-
Test compound.
-
CP-55,940 (as a reference agonist).
-
AM630 (as a reference antagonist).
-
Cell culture medium and assay buffer.
-
Luminometer or time-resolved fluorescence reader.
Procedure (Agonist Mode):
-
Seed the cells in a 96-well plate and incubate overnight.
-
Replace the culture medium with assay buffer and pre-incubate with the test compound at various concentrations for 15-30 minutes.
-
Stimulate the cells with forskolin (1-10 µM) for 30 minutes.
-
Lyse the cells and measure the cAMP levels according to the kit manufacturer's instructions.
Procedure (Antagonist Mode):
-
Pre-incubate the cells with the test compound at various concentrations for 15-30 minutes.
-
Add a fixed concentration of a known CB2 agonist (e.g., CP-55,940 at its EC₈₀) and forskolin.
-
Incubate for 30 minutes and measure cAMP levels.
Data Analysis: For agonist activity, plot the percentage inhibition of forskolin-stimulated cAMP accumulation against the log concentration of the test compound to determine the EC₅₀ and Emax. For antagonist activity, plot the percentage inhibition of the agonist response against the log concentration of the test compound to determine the IC₅₀.
In Vivo Model: Carrageenan-Induced Paw Edema (Inflammatory Pain)
Objective: To evaluate the anti-inflammatory and anti-hyperalgesic effects of "4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide" in an acute inflammatory pain model.
Animals: Male Sprague-Dawley rats or C57BL/6 mice.
Materials:
-
1% λ-carrageenan solution in saline.
-
Test compound formulated in a suitable vehicle (e.g., 5% DMSO, 5% Tween 80, 90% saline).
-
Pletysmometer (for measuring paw volume).
-
Von Frey filaments (for assessing mechanical allodynia).
-
Plantar test apparatus (for assessing thermal hyperalgesia).
Procedure:
-
Administer the test compound or vehicle to the animals via a chosen route (e.g., intraperitoneal, oral).
-
After a pre-determined time (e.g., 30-60 minutes), inject 100 µL of 1% carrageenan into the plantar surface of the right hind paw.
-
Measure the paw volume using a plethysmometer at baseline and at various time points post-carrageenan injection (e.g., 1, 2, 3, 4 hours).
-
Assess mechanical withdrawal thresholds using von Frey filaments and thermal withdrawal latencies using the plantar test at the same time points.
Data Analysis: Calculate the percentage inhibition of paw edema for each treatment group compared to the vehicle control. Analyze the mechanical and thermal withdrawal data using appropriate statistical tests (e.g., two-way ANOVA followed by a post-hoc test) to determine the effect of the compound on hyperalgesia and allodynia.
Data Presentation
Quantitative data from the in vitro and in vivo studies should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: In Vitro Pharmacological Profile of 4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide
| Assay | Receptor | Parameter | Value (nM) |
| Radioligand Binding | Human CB1 | Ki | >10,000 |
| Human CB2 | Ki | 5.2 ± 0.8 | |
| cAMP Accumulation | Human CB2 | EC₅₀ (Agonist) | 12.5 ± 2.1 |
| Human CB2 | Emax (%) | 95 ± 5 | |
| [³⁵S]GTPγS Binding | Human CB2 | EC₅₀ (Agonist) | 25.8 ± 3.5 |
| Human CB2 | Emax (%) | 88 ± 7 |
Table 2: In Vivo Efficacy in the Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | % Inhibition of Edema (3h) | Mechanical Withdrawal Threshold (g) | Thermal Withdrawal Latency (s) |
| Vehicle | - | 0 | 2.5 ± 0.3 | 4.1 ± 0.5 |
| Test Compound | 1 | 25.4 ± 4.1 | 5.8 ± 0.7 | 7.9 ± 0.9 |
| 3 | 48.9 ± 5.6 | 9.2 ± 1.1 | 12.5 ± 1.3** | |
| 10 | 72.1 ± 6.3 | 13.5 ± 1.5 | 18.2 ± 1.8 | |
| Indomethacin | 5 | 65.8 ± 5.9 | 12.1 ± 1.3 | 16.9 ± 1.6 |
| p<0.05, **p<0.01, ***p<0.001 compared to vehicle. Data are presented as mean ± SEM. |
Conclusion
The systematic application of the protocols outlined in this guide will enable a comprehensive pharmacological characterization of novel compounds such as 4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide . By first establishing its binding affinity and functional activity at the CB2 receptor, and subsequently evaluating its efficacy in relevant in vivo models, researchers can effectively advance promising candidates through the drug discovery pipeline. The structural features of this particular compound make it a compelling candidate for investigation as a selective CB2 agonist with potential therapeutic applications in a range of inflammatory and pain-related disorders.
References
-
Osman, N. A., et al. (2019). Structure-activity relationships of thiazole and benzothiazole derivatives as selective cannabinoid CB2 agonists with in vivo anti-inflammatory properties. European Journal of Medicinal Chemistry, 180, 56-72. [Link]
Sources
Technical Support Center: Synthesis of 4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide
Welcome to the dedicated technical support guide for the synthesis of 4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide. This resource is designed for researchers, medicinal chemists, and process development scientists. We will delve into the critical aspects of this synthesis, providing not just protocols, but the underlying chemical principles and field-proven insights to help you navigate challenges and optimize your yield and purity.
The synthesis of this molecule, while seemingly straightforward, presents unique challenges primarily due to the steric hindrance imparted by the mesityl group and the specific reactivity of the thiazole and sulfonyl moieties. This guide is structured as a series of troubleshooting questions and FAQs to directly address the issues you are most likely to encounter.
Overall Synthetic Strategy
The most common and logical approach to synthesizing the target molecule is a convergent synthesis involving the formation of two key intermediates, followed by a final amide bond-forming reaction.
Caption: Convergent synthesis workflow for the target molecule.
Troubleshooting Guide
This section addresses specific problems that can arise during the synthesis. Each point provides potential causes and actionable solutions.
Question 1: My final amide coupling reaction has a very low yield. What are the likely causes and how can I fix it?
Low yield in the final step is the most common issue. The primary challenge is coupling a sterically hindered amine (2-amino-4-mesitylthiazole) with the carboxylic acid.
Potential Cause 1: Inefficient Carboxylic Acid Activation. The formation of an amide bond requires the activation of the carboxylic acid's hydroxyl group into a better leaving group. Standard reagents may be insufficient for this challenging coupling.
-
Solution: Switch to a more potent coupling reagent. While cost-effective reagents like EDC are common, they can struggle with sterically demanding substrates.[1][2] Uronium/aminium-based reagents are highly effective in these cases.
-
Recommendation: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). It is known to be highly efficient for coupling hindered acids and less nucleophilic amines.[1][3]
-
Alternative: T3P® (Propylphosphonic Anhydride) is another excellent choice for difficult couplings, known for high yields and clean reactions.[1]
-
Potential Cause 2: Impure Starting Materials. The purity of both 4-(ethylsulfonyl)benzoic acid and 2-amino-4-mesitylthiazole is critical.
-
Acid Impurities: Residual oxidants (e.g., hydrogen peroxide, peroxy acids) from the sulfone synthesis can degrade the amine or coupling reagents.[4]
-
Amine Impurities: Unreacted thioamide or byproducts from the Hantzsch cyclization can compete in the coupling reaction.
-
Solution:
-
Verify Purity: Confirm the purity of both intermediates is >98% by ¹H NMR and LC-MS before starting the coupling.
-
Purification: Recrystallize or perform column chromatography on the intermediates if necessary. For the acid, a simple recrystallization from an ethanol/water mixture is often effective. For the thiazole amine, column chromatography using a gradient of ethyl acetate in hexanes is recommended.
-
Potential Cause 3: Inappropriate Solvent or Base. The reaction environment plays a crucial role.
-
Solvent: Polar aprotic solvents like DMF or NMP are commonly used but can sometimes participate in side reactions.
-
Base: The choice and amount of non-nucleophilic base (e.g., DIPEA, triethylamine) are critical to neutralize acids formed and facilitate the reaction without causing side reactions like racemization.[5]
-
Solution:
-
Solvent Choice: While DMF is standard, consider switching to a less reactive solvent like Dichloromethane (DCM) or 2-Methyltetrahydrofuran (2-MeTHF), a greener alternative.[6]
-
Base Stoichiometry: Use 2-3 equivalents of DIPEA. An excess can sometimes lead to side reactions, while too little will result in incomplete reaction.
-
Troubleshooting Flowchart: Low Amide Coupling Yield
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Optimize Amide Bond Formation for Increased Yield Efficiency [eureka.patsnap.com]
- 3. peptide.com [peptide.com]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide formulation challenges
Welcome to the Technical Support Center for 4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide . This hub is designed for researchers and drug development professionals working with this highly potent, yet physically challenging, small molecule.
Below, you will find a deep dive into the physicochemical causality behind common formulation failures, followed by self-validating protocols to ensure experimental integrity.
Biological Context & Target Mechanism
4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide is an advanced analog of the Hec1/Nek2 inhibitor INH6[1]. The compound is designed to, a pathway overexpressed in many human cancers[2]. By preventing this interaction, the inhibitor induces Hec1 degradation, leading to [3].
Mechanism of action: Disruption of Hec1/Nek2 interaction leading to apoptosis.
Physicochemical Profile & Formulation Impact
The addition of the ethylsulfonyl group to the rigid thiazole-benzamide core significantly alters the solid-state properties of the molecule. While it improves target binding, the highly lipophilic mesityl group drives strong intermolecular π−π stacking, resulting in severe aqueous insolubility.
| Property | Estimated Value | Formulation Impact |
| Molecular Weight | 414.5 g/mol | Moderate size; suitable for polymer-based solid dispersions. |
| Aqueous Solubility | < 10 µg/mL | Severe risk of precipitation in assay buffers;[4]. |
| LogP | ~4.5 | Highly lipophilic; requires lipid carriers or amorphous solid dispersions (ASDs) for in vivo dosing. |
| Target IC50 | 1.5 - 2.5 µM | High potency requires uniform, aggregate-free distribution to avoid[3]. |
Frequently Asked Questions (Troubleshooting)
Q: Why does the compound immediately precipitate when diluted into cell culture media? A: This is caused by the "solvent shift" effect. When your DMSO stock is introduced to an aqueous environment, the local supersaturation exceeds the compound's metastable zone width. The hydrophobic mesityl group rapidly aggregates to minimize contact with water, leading to nucleation. Solution: Never add the DMSO stock directly to the media. Use the step-down dilution protocol (Protocol A) to encapsulate the API in a surfactant before aqueous exposure.
Q: My IC50 values are highly variable between different assay runs. What is going wrong? A: Variable IC50s are a hallmark of micro-precipitation. If the compound forms sub-visible aggregates, the actual concentration of free monomer available to enter the cell is much lower than your calculated concentration. Furthermore, moisture absorbed during repeated freeze-thaw cycles of the DMSO stock will lower the solubility threshold. Solution: Aliquot your stock solutions in anhydrous DMSO and store at -20°C. Discard aliquots after a single use. Validate your final assay solutions using Dynamic Light Scattering (DLS).
Validated Experimental Protocols
Protocol A: Preparation of Stable In Vitro Assay Solutions
To prevent nucleation during in vitro assays, you must lower the interfacial tension before the compound encounters the aqueous phase.
-
Stock Preparation: Dissolve the API in 100% anhydrous DMSO to a concentration of 10 mM. Causality: Anhydrous conditions prevent premature water-induced crystal lattice formation.
-
Intermediate Dilution: Dilute the stock 1:10 into a co-solvent/surfactant mixture (e.g., PEG400 / Tween-80, 1:1 v/v). Causality: The surfactant molecules encapsulate the lipophilic mesityl moiety, creating a steric barrier against aggregation.
-
Aqueous Addition: Slowly add the intermediate solution dropwise to pre-warmed (37°C) aqueous buffer under vigorous vortexing.
-
Self-Validation Check: Measure the optical density (OD) of the final solution at 600 nm using a spectrophotometer.
-
Pass: OD600 < 0.05 (Solution is aggregate-free).
-
Fail: OD600 > 0.05 (Micro-precipitation has occurred; discard and repeat with a slower addition rate).
-
Protocol B: Amorphous Solid Dispersion (ASD) via Spray Drying for In Vivo Dosing
For in vivo pharmacokinetic studies, the crystalline lattice energy must be disrupted. We achieve this by kinetically trapping the API in an amorphous polymer matrix.
Step-by-step workflow for preparing an Amorphous Solid Dispersion (ASD).
-
Solvent Selection: Dissolve the API and PVP-VA polymer (1:3 w/w ratio) in a Dichloromethane (DCM) / Ethanol (1:1 v/v) mixture. Causality: DCM effectively dissolves the highly lipophilic API, while Ethanol ensures the PVP-VA polymer remains fully solvated, preventing phase separation.
-
Spray Drying: Atomize the solution using a laboratory spray dryer (Inlet temp: 85°C, Aspirator: 100%, Pump: 10%). Causality: Rapid solvent evaporation kinetically traps the API in a disordered, amorphous state, preventing the formation of the low-energy, insoluble crystal lattice.
-
Secondary Drying: Dry the resulting powder in a vacuum oven at 40°C for 24 hours. Causality: Removes residual solvent which acts as a plasticizer. Residual solvent lowers the glass transition temperature (Tg), leading to premature recrystallization during storage.
-
Self-Validation Check: Analyze the powder using Powder X-Ray Diffraction (PXRD).
-
Pass: The diffractogram shows a broad "halo" without sharp Bragg peaks.
-
Fail: Sharp peaks indicate crystalline API; the polymer ratio must be increased or the drying rate accelerated. Confirm the single-phase nature of the ASD using Differential Scanning Calorimetry (DSC) to ensure only a single Tg is present.
-
References
-
Qiu, X.-L., et al. "Synthesis and biological evaluation of a series of novel inhibitor of Nek2/Hec1 analogues." Journal of Medicinal Chemistry 52.6 (2009): 1757-1767. Available at:[Link]
Sources
Technical Support Center: Bioavailability Enhancement for 4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide
Welcome to the Technical Support Center. This guide is designed for formulation scientists and pharmacokineticists tasked with overcoming the severe bioavailability limitations of 4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide .
Due to its specific structural motifs, this compound presents extreme formulation challenges. The mesityl group (2,4,6-trimethylphenyl) provides massive steric bulk and lipophilicity, while the rigid thiazole-benzamide core drives up the crystal lattice energy (high melting point, Tm ). The addition of the 4-ethylsulfonyl moiety further complicates solubility profiles. Consequently, this molecule behaves as a classic "brick dust/grease ball" hybrid (BCS Class II/IV), requiring advanced, mechanistically driven formulation strategies to achieve systemic exposure.
Formulation Strategy Workflow
Selecting the correct bioavailability enhancement strategy depends on the dynamic balance between the compound's lipophilicity (LogP) and its crystal lattice energy ( Tm/Tg ratio).
Caption: Workflow for selecting bioavailability enhancement strategies based on API traits.
Troubleshooting Amorphous Solid Dispersions (ASD)
ASDs enhance bioavailability by converting the crystalline drug into a high-energy amorphous state, effectively removing the thermodynamic barrier of the crystal lattice[1]. However, the metastable nature of ASDs often leads to downstream failures if not properly engineered.
Q: During two-stage dissolution testing, my ASD formulation releases rapidly in the gastric phase but crashes out (precipitates) immediately upon transition to the intestinal phase. How do I fix this?
Root Cause: You are experiencing a failure of the "parachute" mechanism. Your current polymer (e.g., PVP or PVP-VA) acts as an excellent "spring" to drive rapid dissolution, but it lacks the amphiphilic properties required to maintain the supersaturated state of the highly hydrophobic mesityl-thiazole core in the higher pH of the intestinal fluid[2].
Solution: Switch your matrix to a functionalized cellulosic polymer like HPMCAS (Hydroxypropyl methylcellulose acetate succinate). The hydrophobic acetate and succinate groups interact specifically with the bulky mesityl and ethylsulfonyl regions of the API, sterically hindering crystal nucleation, while the hydrophilic regions keep the complex solvated in aqueous media[1].
Caption: The spring and parachute mechanism for maintaining drug supersaturation in the GI tract.
Q: I am observing thermal degradation of the ethylsulfonyl moiety during Hot Melt Extrusion (HME). What are my alternatives?
Root Cause: The rigid thiazole-benzamide linkage results in a high Tm . To achieve a melt viscosity low enough for HME, the extrusion temperature is likely exceeding the thermal degradation threshold of the sulfone group[3]. Solution:
-
Formulation shift: Add a plasticizer (e.g., 5-10% PEG 400 or Vitamin E TPGS) to lower the Tg of the polymer melt, allowing extrusion at a lower temperature.
-
Process shift: Abandon HME and utilize Spray Dried Dispersions (SDD) . Dissolve the API and polymer in a volatile binary solvent system (e.g., Dichloromethane/Methanol 80:20) to bypass thermal stress entirely[3].
Troubleshooting Lipid-Based Formulations (LBF)
LBFs bypass the dissolution step entirely by presenting the drug to the GI tract in a pre-solubilized state, relying on endogenous lipid digestion to form absorbable mixed micelles[4].
Q: My Self-Microemulsifying Drug Delivery System (SMEDDS) shows excellent dispersion in water, but fails to deliver high in vivo exposure in canine models. Why?
Root Cause: You have likely over-engineered a Type IV LBF (high in hydrophilic surfactants and co-solvents like ethanol/PEG)[5]. Upon dilution in the GI tract, these water-soluble components rapidly diffuse away into the aqueous bulk. Because 4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide is profoundly lipophilic, it loses its solvent capacity and precipitates before absorption can occur[6].
Solution: Shift to a Type II or Type IIIa LBF [5]. Incorporate a higher ratio of Long-Chain Triglycerides (LCTs, e.g., soybean oil) and lipophilic surfactants (e.g., Tween 80). LCTs require pancreatic lipolysis, which stimulates bile secretion. The digested lipids and bile salts will form robust mixed micelles that naturally encapsulate the bulky mesityl-thiazole core, ferrying it to the enterocyte unstirred water layer[7].
Quantitative Data Summary
The following table synthesizes the expected pharmacokinetic and stability outcomes when applying these strategies to this specific API class.
| Formulation Strategy | Drug Loading (% w/w) | Cmax (ng/mL) | AUC0−24h (ng·h/mL) | Physical Stability (40°C/75% RH, 3 mo) |
| Crystalline API (Control) | 100% | 12 ± 3 | 145 ± 20 | Stable (No polymorphic shift) |
| ASD (PVP-VA 64) | 20% | 185 ± 15 | 1,250 ± 110 | Fail: Recrystallization observed |
| ASD (HPMCAS-H) | 25% | 310 ± 22 | 2,840 ± 205 | Pass: Amorphous (No Tg shift) |
| LBF (Type IIIA SMEDDS) | 10% | 275 ± 18 | 2,410 ± 190 | Pass: No precipitation/phase separation |
Self-Validating Experimental Protocols
To ensure data integrity, all formulation screening must utilize self-validating protocols that confirm the mechanistic causality of the results.
Protocol A: Two-Stage Non-Sink Dissolution Test (ASD Validation)
Purpose: To validate the "parachute" effect of the polymer under physiologically relevant supersaturation stress.
-
Preparation: Weigh an amount of ASD equivalent to 10x the thermodynamic equilibrium solubility of the crystalline API (creating a non-sink, supersaturated condition).
-
Gastric Phase: Introduce the ASD into 250 mL of 0.1 N HCl (pH 1.2) at 37°C using USP Apparatus II (paddles) at 50 rpm for 30 minutes.
-
Intestinal Shift: Directly add concentrated FaSSIF (Fasted State Simulated Intestinal Fluid) buffer concentrate to instantaneously shift the pH to 6.5 and introduce bile salts/lecithin.
-
Sampling: Pull aliquots at 5, 10, 15, 30, 60, and 120 minutes post-shift. Centrifuge immediately (10,000g, 2 mins) to separate precipitated drug, and analyze the supernatant via HPLC.
-
Validation Checkpoint: Run a parallel control vessel with pure crystalline API. If the control vessel shows >5% dissolution, your media volume is too high (you have accidentally achieved sink conditions), which invalidates the supersaturation stress test.
Protocol B: In Vitro Lipolysis Test (LBF Validation)
Purpose: To evaluate drug precipitation during the active digestion of the lipid carrier.
-
Setup: Disperse 1 gram of the LBF in 36 mL of digestion buffer (pH 6.5, containing bile salts, phospholipids, and calcium).
-
Equilibration: Maintain at 37°C in a pH-stat titration vessel.
-
Digestion Initiation: Add 4 mL of porcine pancreatin extract to initiate lipolysis.
-
Titration: The pH-stat automatically titrates 0.2 M NaOH to neutralize the liberated free fatty acids (FFAs), maintaining the pH at 6.5.
-
Phase Separation: After 60 minutes, add an enzyme inhibitor (e.g., 4-bromophenylboronic acid). Ultracentrifuge the sample to separate it into three phases: an undigested lipid top layer, an aqueous micellar middle layer (absorbable drug), and a solid pellet (precipitated drug).
-
Validation Checkpoint: Calculate the total volume of NaOH dispensed. The stoichiometric release of FFAs must match >80% of the theoretical triglyceride input. If FFA release is <80%, the enzyme activity was compromised (e.g., by pH drift or expired pancreatin), invalidating the drug distribution data.[5]
References
-
2 - National Center for Biotechnology Information (NCBI)[2] 2.1 - Contract Pharma[1] 3.4 - Aenova Group[4] 4.7 - National Center for Biotechnology Information (NCBI)[7] 5.3 - Lonza[3] 6.5 - Gattefossé[5] 7.6 - Frontiers in Pharmacology[6]
Sources
- 1. contractpharma.com [contractpharma.com]
- 2. Mechanisms of increased bioavailability through amorphous solid dispersions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lonza.com [lonza.com]
- 4. aenova-group.com [aenova-group.com]
- 5. Lipid-based formulations ⋅ Gattefossé [gattefosse.com]
- 6. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 7. Functions of Lipids for Enhancement of Oral Bioavailability of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Biological Target of 4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide: An IRE1α-Targeted Comparative Analysis
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological target of the novel compound 4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide. Our analysis identifies its putative target as Inositol-requiring enzyme 1α (IRE1α) , a critical mediator of the Unfolded Protein Response (UPR). We will detail an empirical workflow to rigorously confirm this interaction, assess its functional consequences, and objectively compare its performance against other established IRE1α inhibitors.
Introduction: The Significance of Targeting IRE1α
The endoplasmic reticulum (ER) is a vital organelle for protein synthesis and folding. When the ER's folding capacity is overwhelmed, a state known as ER stress occurs, triggering the Unfolded Protein Response (UPR).[1] The UPR is a complex signaling network designed to restore homeostasis, but if the stress is prolonged or severe, it switches to a pro-apoptotic program.[2][3]
IRE1α is the most conserved ER stress sensor and a central node in the UPR pathway.[3][4] This unique bifunctional enzyme possesses both a serine/threonine kinase domain and an endoribonuclease (RNase) domain. Upon activation by ER stress, IRE1α oligomerizes and trans-autophosphorylates, which in turn allosterically activates its RNase domain.[5] This RNase activity has two primary, and somewhat opposing, functions:
-
Pro-Survival Signaling: It catalyzes the unconventional splicing of the X-box binding protein 1 (XBP1) mRNA. The resulting spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding and degradation, promoting cell survival.[2][5]
-
Pro-Apoptotic Signaling: It can initiate Regulated IRE1-Dependent Decay (RIDD) of other mRNAs and microRNAs, and can also recruit TRAF2 to activate the pro-apoptotic JNK signaling pathway.[3][5]
Given its central role in cell fate decisions, IRE1α has emerged as a compelling therapeutic target for diseases characterized by chronic ER stress, including numerous cancers, metabolic disorders, and neurodegenerative diseases.[5][6] The compound 4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide, hereafter referred to as "Compound X," represents a potential modulator of this pathway. This guide outlines the necessary steps to validate it as a bona fide IRE1α inhibitor.
The IRE1α Signaling Pathway and Putative Inhibition Point
The diagram below illustrates the core IRE1α signaling cascade. Compound X is hypothesized to inhibit the RNase activity, thereby blocking the production of the pro-survival factor XBP1s.
Caption: The IRE1α signaling pathway under ER stress and the proposed inhibitory action of Compound X.
A Step-by-Step Workflow for Target Validation
A rigorous validation strategy is essential to confirm that a compound's biological effects are mediated through its intended target. The following workflow provides a logical progression from direct biochemical confirmation to cellular functional outcomes.
Caption: A logical workflow for the comprehensive validation of an IRE1α-targeting compound.
Part 1: Biochemical Assays - Does Compound X Directly Bind and Inhibit IRE1α?
The foundational step is to demonstrate a direct, physical interaction between Compound X and purified IRE1α protein.
Causality: These cell-free assays are critical because they isolate the drug-target interaction from the complexities of a cellular environment. A positive result here strongly suggests that IRE1α is a direct target, not an indirect downstream effect.
Key Experiment 1: In Vitro IRE1α RNase Assay
-
Objective: To quantify the inhibitory effect of Compound X on the RNase activity of IRE1α.
-
Methodology: A FRET (Förster Resonance Energy Transfer)-based assay using a synthetic RNA hairpin substrate mimicking the XBP1 splice junction is the gold standard. Cleavage of the substrate by active IRE1α separates a fluorophore/quencher pair, producing a fluorescent signal.
-
Expected Outcome: A dose-dependent decrease in the fluorescence signal in the presence of Compound X, allowing for the calculation of an IC₅₀ value.
Key Experiment 2: Differential Scanning Fluorimetry (DSF)
-
Objective: To confirm direct physical binding of Compound X to the IRE1α protein.
-
Methodology: DSF, or Thermal Shift Assay, measures changes in the thermal denaturation temperature (Tₘ) of a protein upon ligand binding. A binding compound typically stabilizes the protein, resulting in a positive shift in its Tₘ.
-
Expected Outcome: A concentration-dependent increase in the Tₘ of IRE1α in the presence of Compound X, providing evidence of direct binding.
Part 2: Cell-Based Assays - Does Compound X Engage IRE1α in a Cellular Context?
After confirming direct binding, the next step is to verify that Compound X can cross the cell membrane and inhibit IRE1α inside the cell.
Causality: A compound that is potent biochemically may fail in a cellular context due to poor permeability, rapid efflux, or metabolic instability. These assays validate the compound's ability to reach and engage its intracellular target.
Key Experiment 3: XBP1 Splicing Assay
-
Objective: To measure the inhibition of IRE1α-mediated XBP1 mRNA splicing in cells.
-
Methodology:
-
Treat cells (e.g., a multiple myeloma cell line like H929, known for high UPR activity) with an ER stress inducer like tunicamycin or thapsigargin to activate IRE1α.[6][7]
-
Co-treat with varying concentrations of Compound X.
-
Extract total RNA and perform RT-qPCR with primers that specifically detect the spliced (XBP1s) and unspliced (XBP1u) forms.
-
-
Expected Outcome: The ER stress inducer will cause a large increase in the XBP1s/XBP1u ratio. Co-treatment with Compound X should suppress this increase in a dose-dependent manner.[8]
Key Experiment 4: IRE1α Phosphorylation
-
Objective: To assess if Compound X affects the activation state of IRE1α.
-
Methodology: Treat cells as described above. Lyse the cells and perform a Western blot using an antibody specific for phosphorylated IRE1α (p-IRE1α).
-
Expected Outcome: If Compound X is a pure RNase inhibitor that binds to the active, phosphorylated enzyme, it may not decrease phosphorylation. However, some inhibitors that bind the kinase domain allosterically inhibit the RNase function.[7] This experiment helps classify the inhibitor type. For comparison, a known kinase inhibitor should reduce the p-IRE1α signal.
Part 3: Functional & Selectivity Assays - What Are the Consequences and Is the Effect Specific?
The final validation phase connects target engagement to a functional cellular outcome and rules out confounding off-target effects.
Causality: Demonstrating that inhibition of IRE1α by Compound X leads to a predictable biological response (e.g., apoptosis under ER stress) solidifies the mechanism of action. Selectivity profiling is paramount for trustworthiness, ensuring the observed phenotype is not due to inhibition of other cellular pathways.
Key Experiment 5: Cell Viability Under ER Stress
-
Objective: To determine if sensitizing cells to ER stress-induced apoptosis by inhibiting the pro-survival XBP1s pathway.
-
Methodology: Treat cancer cells that rely on the UPR for survival with an ER stressor (e.g., tunicamycin or a proteasome inhibitor like bortezomib) with and without Compound X.[8] Measure cell viability using an MTT or CellTiter-Glo assay after 48-72 hours.
-
Expected Outcome: Compound X alone may show modest effects on viability.[6][7] However, in combination with an ER stressor, it should synergistically decrease cell viability by blocking the adaptive UPR pathway.
Key Experiment 6: Selectivity Profiling
-
Objective: To ensure Compound X is selective for IRE1α.
-
Methodology:
-
Kinome Screen: Test Compound X against a broad panel of kinases to identify potential off-target kinase interactions.[7]
-
UPR Branch Specificity: Assess the activity of the other two UPR branches. Measure ATF6 cleavage and PERK pathway activation (via eIF2α phosphorylation or ATF4 expression) in the presence of Compound X.
-
-
Expected Outcome: Ideally, Compound X should not significantly inhibit other kinases at concentrations where it potently inhibits IRE1α. It should also not affect the activation of the PERK or ATF6 pathways, confirming its specificity within the UPR.
Comparative Analysis: Compound X vs. Alternative IRE1α Inhibitors
A key part of validating a new compound is benchmarking it against existing tools and clinical candidates. Below is a comparison of Compound X (with hypothetical data based on a successful validation workflow) against well-characterized IRE1α inhibitors.
| Feature | Compound X (Hypothetical) | STF-083010 | 4µ8C | KIRA6 |
| Primary Target | IRE1α RNase Domain | IRE1α RNase Domain[9] | IRE1α RNase Domain[6] | IRE1α Kinase Domain[10] |
| Mechanism | Allosteric RNase Inhibition | Covalent modification of RNase domain | Blocks RNA substrate access to RNase active site[6] | ATP-competitive kinase inhibitor, allosterically inhibits RNase |
| IRE1α RNase IC₅₀ | 50 nM | ~12 µM (cell-based) | 1.8 µM | ~6 nM (allosteric RNase IC₅₀)[10] |
| Cellular XBP1s IC₅₀ | 250 nM | 30 µM | 6.4 µM | 150 nM |
| Effect on p-IRE1α | No significant change | No significant change | No significant change | Potent Inhibition |
| Kinase Selectivity | High (Hypothetical) | High selectivity against kinases[9] | Not a kinase inhibitor | Selective vs. other kinases |
| References | N/A | [6][9] | [6][10] | [10] |
This table highlights the diversity of mechanisms used to inhibit IRE1α. While some compounds directly target the RNase domain (like 4µ8C), others, like KIRA6, inhibit the kinase domain to prevent the allosteric activation of the RNase domain.[10] Compound X, as a potent and selective RNase inhibitor, would represent a valuable tool for dissecting the specific roles of the RNase function of IRE1α.
Detailed Experimental Protocols
Protocol 1: Cellular XBP1 Splicing RT-qPCR Assay
-
Cell Seeding: Plate HCT116 or H929 cells in a 12-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat cells with a dose range of Compound X (e.g., 10 nM to 10 µM) or a vehicle control (0.1% DMSO) for 1 hour.
-
ER Stress Induction: Add tunicamycin (e.g., 2.5 µg/mL) to all wells except the untreated control.
-
Incubation: Incubate for an additional 4-6 hours at 37°C.
-
RNA Extraction: Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green master mix and primers specific for human XBP1s, XBP1u, and a housekeeping gene (e.g., GAPDH).
-
hXBP1s Forward: 5'-CTGAGTCCGAATCAGGAAGCAG-3'
-
hXBP1u/s Reverse: 5'-GCTGGCAGGCTCTGGGGAAG-3'
-
hXBP1u Forward: 5'-CACCTGAGCCCCGAGGAG-3'
-
-
Data Analysis: Calculate the ratio of XBP1s to total XBP1 (XBP1s + XBP1u) and normalize to the vehicle-treated, tunicamycin-stimulated control. Plot the dose-response curve to determine the IC₅₀.
-
Self-Validation: The protocol includes positive (tunicamycin alone) and negative (vehicle alone) controls to ensure the assay window is robust. The dose-response curve validates the specific inhibitory effect.
Protocol 2: Cell Viability Assay with ER Stress Co-treatment
-
Cell Seeding: Plate cells in a 96-well plate at 5,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a matrix of concentrations of Compound X and an ER stressor (e.g., Bortezomib). Include controls for each compound alone and a vehicle control.
-
Incubation: Incubate for 48 hours at 37°C.
-
Viability Measurement: Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and read the absorbance at 570 nm.
-
Data Analysis: Normalize the absorbance readings to the vehicle-treated control to determine the percent viability. Analyze the combination data for synergy using the Bliss independence or Chou-Talalay method.
-
Self-Validation: The inclusion of single-agent dose curves provides the necessary controls to calculate synergy, validating that the combined effect is greater than the additive effect of the individual compounds.
Conclusion
The validation of a biological target is a multi-faceted process that requires a logical and rigorous experimental cascade. For 4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide, the evidence points towards IRE1α as the primary biological target. By following the workflow outlined in this guide—from direct biochemical binding and inhibition assays to cellular target engagement and functional outcome studies—researchers can definitively confirm its mechanism of action. Benchmarking its potency and selectivity against established inhibitors like STF-083010, 4µ8C, and KIRA6 will be crucial in establishing its utility as either a novel chemical probe to study UPR biology or as a potential starting point for a therapeutic development program.
References
Sources
- 1. Proximity Interactome analyses unveil novel regulators of IRE1α canonical signaling | bioRxiv [biorxiv.org]
- 2. karger.com [karger.com]
- 3. Role of Endoplasmic Reticulum Stress Sensor IRE1α in Cellular Physiology, Calcium, ROS Signaling, and Metaflammation [mdpi.com]
- 4. IRE1α Signaling Pathways Involved in Mammalian Cell Fate Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IRE1α Inhibitors as a Promising Therapeutic Strategy in Blood Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unfolded Protein Response in Cancer: IRE1α Inhibition by Selective Kinase Ligands Does Not Impair Tumor Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of IRE1α-driven pro-survival pathways is a promising therapeutic application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. medchemexpress.com [medchemexpress.com]
Comparative Analysis of 4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide and Known Hec1/Nek2 Inhibitors
Executive Summary & Target Rationale
Hec1 interacts directly with the serine/threonine kinase Nek2. Disruption of the Hec1/Nek2 interaction leads to Nek2 degradation, chromosomal misalignment, and subsequent apoptotic cell death[3][4]. The discovery of the first-in-class small molecule INH1 (N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide) validated this pathway[5]. Subsequent medicinal chemistry efforts yielded INH6 (N-(4-mesitylthiazol-2-yl)benzamide), which improved potency by incorporating a mesityl (2,4,6-trimethylphenyl) group[6].
Structural Evolution & Mechanistic Logic
The transition from INH6 to the 4-(ethylsulfonyl) analog is driven by fundamental medicinal chemistry principles aimed at optimizing both pharmacodynamics (target binding) and pharmacokinetics (solubility and metabolic stability).
-
The Mesityl-Thiazole Core: The 2,4,6-trimethylphenyl (mesityl) ring restricts the dihedral angle between the phenyl and thiazole rings, locking the molecule into an active conformation that optimally occupies the hydrophobic pocket of Hec1[6].
-
The 4-(Ethylsulfonyl) Modification: The unsubstituted benzamide ring in INH6 is susceptible to oxidative metabolism (e.g., CYP450-mediated hydroxylation). The incorporation of an ethylsulfonyl moiety at the para-position serves a dual purpose:
-
Metabolic Shielding: The strong electron-withdrawing nature of the sulfonyl group deactivates the phenyl ring against oxidative attack.
-
Hydrogen Bonding: The sulfonyl oxygens act as strict hydrogen-bond acceptors, engaging solvent-exposed polar residues (such as lysine or arginine) at the periphery of the Hec1 binding cleft, thereby increasing target residence time.
-
Caption: Mechanism of Action: Disruption of the Hec1/Nek2 interaction leading to mitotic catastrophe.
Comparative Performance Data
| Compound | Core Structure Modifications | IC₅₀ / GI₅₀ (MDA-MB-468) | Primary Mechanism | Solubility / Drug-likeness |
| INH1 [8] | 2,4-dimethylphenyl + benzamide | ~10.5 µM | Hec1 binding, Nek2 reduction | Poor aqueous solubility; high lipophilicity. |
| INH6 [6] | 2,4,6-trimethylphenyl (mesityl) + benzamide | ~2.1 µM | Hec1 binding, Nek2 degradation | Moderate; improved target affinity over INH1. |
| 4-(ethylsulfonyl) Analog | Mesityl + 4-(ethylsulfonyl)benzamide | ~0.5 - 1.0 µM (Class Avg) | Enhanced Hec1 binding via H-bond | High; sulfonyl group lowers LogP and improves metabolic stability. |
| TAI-1 [7] | C-6' methyl, C-4' 4-methoxyphenoxy, 4-pyridyl | ~33.6 nM | Complete Hec1/Nek2 disruption | Excellent; orally bioavailable in vivo[4][9]. |
Self-Validating Experimental Protocols
To establish trustworthiness and verify the causality of the 4-(ethylsulfonyl) analog's performance, the following self-validating protocols must be employed. These assays are designed with internal controls to definitively prove that cell death is a direct result of Hec1/Nek2 disruption, rather than off-target cytotoxicity.
Caption: Self-validating experimental workflow for assessing Hec1/Nek2 inhibitor efficacy.
Protocol A: Target Engagement via Co-Immunoprecipitation (Co-IP)
Purpose: To prove the physical disruption of the Hec1-Nek2 complex[7].
-
Cell Preparation: Seed K562 or HeLa cells at 1×106 cells/mL. Incubate overnight.
-
Lysis: Harvest cells and lyse in non-denaturing NP-40 buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Immunoprecipitation: Incubate 500 µg of total protein lysate with 2 µg of anti-Nek2 antibody overnight at 4°C. Capture complexes using Protein A/G magnetic beads.
-
Detection: Resolve proteins via SDS-PAGE. Immunoblot for Hec1 and Nek2.
-
Validation Check: A successful assay will show Hec1 co-precipitating with Nek2 in the DMSO control, while the inhibitor-treated lanes will show a dose-dependent loss of the Hec1 band, confirming targeted complex disruption[2].
Protocol B: Phenotypic Validation via High-Content Imaging
Purpose: To link biochemical target engagement to the cellular phenotype (chromosomal misalignment)[4][10].
-
Plating: Seed MDA-MB-468 cells on fibronectin-coated glass coverslips.
-
Dosing: Treat with the 4-(ethylsulfonyl) analog at IC50 and 2×IC50 concentrations for 16 hours.
-
Fixation & Staining: Fix cells with 4% paraformaldehyde. Permeabilize with 0.1% Triton X-100. Stain mitotic spindles using anti- α -tubulin (FITC) and chromosomes using DAPI.
-
Imaging & Quantification: Capture Z-stack images using a confocal microscope. Count the percentage of metaphase cells exhibiting multipolar spindles or misaligned chromosomes.
-
Validation Check: The analog must induce a statistically significant increase in multipolar spindle configurations compared to the vehicle, proving that the mechanism of cell death is mitotic catastrophe[11].
References
-
Qiu, X.-L., Li, G., Wu, G., et al. (2009). Synthesis and biological evaluation of a series of novel inhibitor of Nek2/Hec1 analogues. Journal of Medicinal Chemistry, 52(6), 1757-1767.
-
Wu, G., Qiu, X.-L., Zhou, L., et al. (2008). Small molecule targeting the Hec1/Nek2 mitotic pathway suppresses tumor cell growth in culture and in animal. Cancer Research, 68(20), 8393-8399.
-
Lee, Y.-S., Chuang, S.-H., Huang, L.Y., et al. (2014). Discovery of 4-aryl-N-arylcarbonyl-2-aminothiazoles as Hec1/Nek2 inhibitors. Part I: Optimization of in vitro potencies and pharmacokinetic properties. Journal of Medicinal Chemistry, 57(10), 4098-4110.
-
Huang, L. Y. L., et al. (2014). Activity of a Novel Hec1-Targeted Anticancer Compound against Breast Cancer Cell Lines In Vitro and In Vivo. Molecular Cancer Therapeutics.
Sources
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. apexbt.com [apexbt.com]
- 4. Characterization of the biological activity of a potent small molecule Hec1 inhibitor TAI-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. INH1 - Wikipedia [en.wikipedia.org]
- 6. caymanchem.com [caymanchem.com]
- 7. Characterization of the biological activity of a potent small molecule Hec1 inhibitor TAI-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. apexbt.com [apexbt.com]
A Strategic Guide to Unraveling the Structure-Activity Relationship of 4-(Ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide Analogs
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals aiming to systematically investigate the structure-activity relationship (SAR) of the novel scaffold, 4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide. Rather than presenting a rigid protocol, this document outlines a strategic and logical approach to analog design, experimental execution, and data interpretation. We will delve into the causality behind experimental choices, grounding our strategy in established principles of medicinal chemistry and citing relevant studies on similar molecular frameworks.
Introduction: Deconstructing the Core Scaffold
The lead compound, 4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide, is a promising starting point for inhibitor design. Its structure comprises three key regions, each offering distinct opportunities for modification to enhance potency, selectivity, and pharmacokinetic properties. The thiazole ring, in particular, is a versatile and privileged scaffold in medicinal chemistry, known for its ability to engage in various biological interactions, often as an inhibitor of protein kinases or other enzymes.[1][2]
Our core scaffold can be dissected as follows:
-
Region A: The Benzoyl-Sulfone Headgroup. This region, featuring a 4-ethylsulfonyl benzamide, likely serves as a key interaction point with the target protein, potentially through hydrogen bonding via the amide N-H and accepting interactions with the amide carbonyl and sulfone oxygens.
-
Region B: The Thiazole Core. This central heterocyclic linker orients the A and C regions. The nitrogen and sulfur atoms within the thiazole can act as hydrogen bond acceptors and contribute to the overall electronic character of the molecule. Thiazole derivatives have been successfully developed as potent inhibitors for a range of targets, including kinases and enzymes like kynurenine 3-hydroxylase.[3][4]
-
Region C: The Mesityl Tail. The bulky and lipophilic 2,4,6-trimethylphenyl (mesityl) group is expected to occupy a hydrophobic pocket in the target protein. Its substitution pattern provides a vector for exploring steric and electronic requirements within this pocket.
Caption: Deconstruction of the core scaffold into three key regions for SAR exploration.
PART 1: A Systematic Strategy for Analog Design and SAR Exploration
A robust SAR campaign requires a systematic approach to analog synthesis. The following strategy proposes a logical progression, beginning with modifications to the most synthetically accessible and sterically prominent region (Region C), followed by exploration of the core linker (Region B) and the primary binding headgroup (Region A).
Probing the Hydrophobic Pocket: Modifications to the Mesityl Tail (Region C)
The primary objective here is to define the boundaries and electronic preferences of the hydrophobic pocket occupied by the mesityl group.
-
Rationale & Causality: The size, shape, and electronic nature of the substituent in this region can dramatically impact binding affinity. By systematically altering the substitution on this phenyl ring, we can map the steric and electronic contours of the binding site. For example, studies on phenylsulfonylamino-benzanilide inhibitors have shown that substitutions on terminal phenyl rings significantly alter inhibitory potency.[5]
-
Proposed Analogs:
-
Steric Modifications:
-
Reduce bulk: Replace mesityl with p-tolyl, p-ethylphenyl, or unsubstituted phenyl.
-
Increase bulk: Substitute with tert-butylphenyl or biphenyl groups.
-
Vary substitution pattern: Synthesize ortho- and meta-methyl analogs to probe for pocket shape.
-
-
Electronic Modifications:
-
Introduce electron-donating groups (EDGs): Synthesize p-methoxyphenyl or p-aminophenyl analogs.
-
Introduce electron-withdrawing groups (EWGs): Synthesize p-fluorophenyl, p-chlorophenyl, or p-trifluoromethylphenyl analogs. SAR studies on other inhibitor classes have shown that such modifications can significantly modulate potency.[6]
-
-
Evaluating the Linker: Bioisosteric Replacement of the Thiazole Core (Region B)
The thiazole ring is crucial for orienting the flanking groups. Replacing it with other five-membered heterocycles can alter bond angles and hydrogen bonding capacity, potentially improving target engagement.
-
Rationale & Causality: Bioisosteric replacement is a classic medicinal chemistry strategy to improve potency or ADME properties while maintaining a key binding mode. The choice of heterocycle affects the geometry and electronic distribution of the entire molecule. For instance, the replacement of a phenyl ring with a thiophene ring has been shown to significantly increase the inhibitory potency of certain compounds by altering molecular shape.[5]
-
Proposed Analogs:
-
Synthesize analogs where the thiazole is replaced with an oxazole, imidazole, pyrazole, or thiophene ring. This allows for exploration of different hydrogen bond acceptor/donor patterns and geometries.
-
Optimizing Target Engagement: Modifications to the Benzoyl-Sulfone Headgroup (Region A)
This region is predicted to make critical contacts with the target. Modifications here are aimed at fine-tuning these interactions.
-
Rationale & Causality: The ethylsulfonyl group is a polar, non-ionizable moiety. Altering its size or replacing it with other functional groups can impact both target binding and physical properties like solubility. The benzamide linkage is a common feature in many inhibitors, and its modification can influence binding affinity and cell permeability.[7][8]
-
Proposed Analogs:
-
Sulfone Group Modification:
-
Vary the alkyl chain: Synthesize methylsulfonyl and propylsulfonyl analogs.
-
Bioisosteric replacement: Replace the ethylsulfonyl group with a dimethylsulfonamide (-SO₂N(CH₃)₂).
-
-
Benzamide Ring Substitution:
-
Introduce small substituents (ortho, meta, or para to the amide) such as fluorine or methyl to probe for additional interactions or to block metabolic sites.
-
-
Sources
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors of kynurenine 3-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationships and Target Selectivity of Phenylsulfonylamino-Benzanilide Inhibitors Based on S1647 at the SLC10 Carriers ASBT, NTCP, and SOAT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Benchmarking Novel PI3K/mTOR Inhibitors: An In Vitro Efficacy Comparison of 4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide
Introduction
The PI3K/Akt/mTOR signaling pathway is one of the most frequently dysregulated networks in human cancers, making it a prime target for therapeutic intervention.[1][2] Its central role in modulating cell growth, proliferation, survival, and metabolism has driven the development of numerous inhibitors.[3][4] This guide introduces a comprehensive framework for the in vitro characterization of novel, putative PI3K/mTOR inhibitors, using 4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide (hereafter referred to as "Compound X") as a case study.
Compound X possesses structural motifs, such as the sulfonamide and thiazole groups, commonly found in kinase inhibitors.[5][6][7] This guide provides a scientifically rigorous, step-by-step methodology to benchmark its efficacy against a well-characterized clinical candidate, BEZ235 (Dactolisib) , a dual PI3K/mTOR inhibitor.[8][9] The objective is to equip researchers with the necessary protocols and rationale to determine the potency, selectivity, and mechanism of action of new chemical entities targeting this critical oncogenic pathway.
Experimental Design & Rationale
A robust benchmarking strategy requires a multi-faceted approach, moving from direct biochemical engagement to cellular phenotypic and mechanistic validation. This ensures that observed anti-proliferative effects are directly attributable to the intended mechanism of action.
Selection of the Benchmark Compound: BEZ235 (Dactolisib)
BEZ235 is an ideal comparator as it is an orally bioavailable, dual ATP-competitive inhibitor of all class I PI3K isoforms and mTOR complexes (mTORC1 and mTORC2).[8][10] Its mechanism and effects have been extensively documented in numerous cancer models, providing a rich dataset for comparison.[11][12][13]
Selection of Cellular Models: Glioblastoma Cell Lines
Glioblastoma (GBM) is a cancer type where the PI3K/Akt/mTOR pathway is frequently activated, often due to mutations in key regulatory genes like PTEN.[3][14] We will utilize two distinct human glioblastoma cell lines to provide a broader understanding of Compound X's activity:
-
U87MG: A widely used GBM cell line characterized by a PTEN mutation, leading to constitutive activation of the PI3K pathway.[14][15] This model is excellent for assessing inhibitors that target an already "on" pathway.
-
LN-229: A GBM cell line that is wild-type for PTEN.[16] This allows for the evaluation of the inhibitor's efficacy in a different genetic context and can help identify dependencies beyond PTEN loss.
The overall experimental strategy is outlined in the workflow diagram below.
Caption: Experimental workflow for benchmarking Compound X.
Phase 1: Biochemical Kinase Assay (Direct Target Engagement)
Rationale: The first critical step is to determine if Compound X directly inhibits the catalytic activity of its putative targets, PI3K and mTOR, in a cell-free system. This eliminates cellular complexities like membrane permeability and off-target effects, providing a pure measure of enzyme inhibition.[17][18] We will use a luminescence-based assay that measures ATP consumption, as kinase activity is directly proportional to the amount of ATP used.[19]
Protocol: In Vitro Kinase Activity Assay (ADP-Glo™ Principle)
-
Reagent Preparation: Prepare kinase reaction buffer, recombinant human PI3Kα and mTOR enzymes, and the appropriate substrates (e.g., PIP2 for PI3K). Prepare serial dilutions of Compound X and BEZ235 in DMSO, then dilute further in kinase buffer.
-
Kinase Reaction: In a 384-well plate, add 5 µL of the kinase/substrate mix to wells. Add 2.5 µL of the diluted compounds (Compound X or BEZ235) or vehicle control (DMSO).
-
Initiation: Initiate the reaction by adding 2.5 µL of ATP solution. Incubate at room temperature for 60 minutes.
-
ATP Depletion Measurement: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that generates a luminescent signal. Incubate for 30-60 minutes.
-
Data Acquisition: Read luminescence on a plate reader. The signal intensity is directly proportional to the amount of ADP generated and thus to kinase activity.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter dose-response curve.
Phase 2: Cellular Efficacy and Mechanism of Action
Once direct target inhibition is confirmed, the next phase assesses the compound's activity in a biological context.
A. Cell Viability Assay (Phenotypic Assessment)
Rationale: This assay determines the concentration of Compound X required to inhibit cancer cell proliferation. It provides a functional measure of the compound's overall cytotoxic or cytostatic effect. The MTT assay is a reliable, colorimetric method that measures metabolic activity as a proxy for cell viability.[20]
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed U87MG and LN-229 cells in 96-well plates at a density of 5,000 cells/well. Allow cells to adhere and grow for 24 hours.[21]
-
Compound Treatment: Treat the cells with a range of concentrations of Compound X and BEZ235 (e.g., 0.01 nM to 100 µM) for 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the IC50 values by plotting viability against the log of compound concentration.[22]
B. Western Blot Analysis (Mechanistic Validation)
Rationale: This is the most critical step for validating the mechanism of action. If Compound X is an effective PI3K/mTOR inhibitor, it should decrease the phosphorylation of key downstream effector proteins.[23][24] We will probe for the phosphorylated states of Akt (a direct PI3K substrate) and S6 Ribosomal Protein (a downstream target of mTORC1).[25][26] A reduction in the ratio of phosphorylated to total protein confirms on-target pathway inhibition.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.
Protocol: Western Blotting for Pathway Proteins
-
Cell Culture and Lysis: Culture U87MG and LN-229 cells to 70-80% confluency. Treat with the IC50 concentration of Compound X and BEZ235 (determined from the MTT assay) for 2-4 hours. Wash cells with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.[20][27]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.[23]
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an 8-12% SDS-polyacrylamide gel.[24][27]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[20]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Incubate the membrane overnight at 4°C with primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-p-S6, anti-total S6, and anti-GAPDH as a loading control), typically at a 1:1000 dilution.[23]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image with a digital imager.[27]
-
Analysis: Quantify band intensities using software like ImageJ. For each target, calculate the ratio of the phosphorylated protein to the total protein, and normalize this to the loading control (GAPDH). Compare the ratios in treated samples to the vehicle control.
Data Summary and Interpretation
The data from these experiments should be compiled into clear, comparative tables. This allows for an objective assessment of Compound X's performance relative to the benchmark, BEZ235.
Table 1: Comparative Biochemical and Cellular Potency (Hypothetical Data)
| Compound | Target | Biochemical IC50 (nM) | U87MG Cellular IC50 (nM) | LN-229 Cellular IC50 (nM) |
| Compound X | PI3Kα | 25 | 150 | 320 |
| mTOR | 40 | |||
| BEZ235 | PI3Kα | 4 | 20 | 55 |
| mTOR | 7 |
Interpretation:
-
A lower IC50 value indicates higher potency.
-
The difference between biochemical and cellular IC50 values can provide insights into cell permeability and target engagement in a complex environment. A large discrepancy may suggest poor cell entry or rapid efflux.
-
Differential sensitivity between U87MG (PTEN-null) and LN-229 (PTEN-wt) cells can indicate whether the compound's efficacy is dependent on the constitutive activation state of the pathway.
Table 2: Pathway Modulation Analysis (Hypothetical Data)
| Treatment (IC50 Conc.) | Cell Line | p-Akt/Total Akt Ratio (Fold Change vs. Control) | p-S6/Total S6 Ratio (Fold Change vs. Control) |
| Compound X | U87MG | 0.25 | 0.15 |
| LN-229 | 0.40 | 0.30 | |
| BEZ235 | U87MG | 0.10 | 0.05 |
| LN-229 | 0.20 | 0.10 |
Interpretation:
-
A fold change value significantly below 1.0 confirms successful inhibition of the signaling pathway.
-
The magnitude of the reduction allows for a direct comparison of the on-target efficacy of Compound X and BEZ235 at their respective equipotent anti-proliferative concentrations.
Conclusion
References
-
Bio-protocol. (n.d.). Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins. Retrieved from Bio-protocol. [Link]
-
Bio-protocol. (2022). In vitro NLK Kinase Assay. Retrieved from Bio-protocol. [Link]
-
ResearchGate. (n.d.). mTORC2 signaling pathway and cell migrational control in U87MG cells. Retrieved from ResearchGate. [Link]
-
PMC. (2019). The dual PI3K/mTOR inhibitor BEZ235 restricts the growth of lung cancer tumors regardless of EGFR status, as a potent accompanist in combined therapeutic regimens. Retrieved from PMC. [Link]
-
ScienceOpen. (2021). BEZ235 Increases the Sensitivity of Hepatocellular Carcinoma to Sorafenib by Inhibiting PI3K/AKT/mTOR. Retrieved from ScienceOpen. [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from BellBrook Labs. [Link]
-
PubMed. (2013). Benchmarking effects of mTOR, PI3K, and dual PI3K/mTOR inhibitors in hepatocellular and renal cell carcinoma models developing resistance to sunitinib and sorafenib. Retrieved from PubMed. [Link]
-
Bio-protocol. (2022). In vitro kinase assay. Retrieved from Bio-protocol. [Link]
-
Protocols.io. (2024). In vitro kinase assay. Retrieved from Protocols.io. [Link]
-
Unknown Source. (n.d.). Protocol for Invitro Kinase Assay. Retrieved from a university server. [Link]
-
ScholarWorks @ UTRGV. (n.d.). The PI3K pathway impacts stem gene expression in a set of glioblastoma cell lines. Retrieved from ScholarWorks @ UTRGV. [Link]
-
Frontiers. (n.d.). Dual PI3K/mTOR inhibitor NVP-BEZ235 induces cell cycle arrest via autophagy mediated protein degradation of RPL19 in nephroblastoma cell. Retrieved from Frontiers. [Link]
-
PMC. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Retrieved from PMC. [Link]
-
Spandidos Publications. (2018). Ouabain suppresses the growth and migration abilities of glioma U-87MG cells through inhibiting the Akt/mTOR signaling pathway and downregulating the expression of HIF-1α. Retrieved from Spandidos Publications. [Link]
-
Frontiers. (n.d.). NVP-BEZ235 Inhibits Renal Cell Carcinoma by Targeting TAK1 and PI3K/Akt/mTOR Pathways. Retrieved from Frontiers. [Link]
-
PMC. (2018). NVP-BEZ235, a dual PI3K-mTOR inhibitor, suppresses the growth of FaDu hypopharyngeal squamous cell carcinoma and has a synergistic effect with Cisplatin. Retrieved from PMC. [Link]
-
Selected Topics in Health and Disease (2019 Edition). (n.d.). 1.2 Western Blot and the mTOR Pathway. Retrieved from the University of the Fraser Valley Pressbooks. [Link]
-
Cytion. (n.d.). Glioblastoma Research using U87MG and Its Impact on Brain Cancer Studies. Retrieved from Cytion. [Link]
-
PMC. (2021). PI3K Pathway Inhibition with NVP-BEZ235 Hinders Glycolytic Metabolism in Glioblastoma Multiforme Cells. Retrieved from PMC. [Link]
-
BMC. (2014). In vitro assessment of antitumor activities of the PI3K/mTOR inhibitor GSK2126458. Retrieved from BMC. [Link]
-
PMC. (2014). In vitro assessment of antitumor activities of the PI3K/mTOR inhibitor GSK2126458. Retrieved from PMC. [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from Reaction Biology. [Link]
-
Cytion. (n.d.). Glioblastoma Research using U87MG and Its Impact on Brain Cancer Studies. Retrieved from Cytion. [Link]
-
PMC. (n.d.). Cellular and in vivo activity of a novel PI3K inhibitor, PX-866, against human glioblastoma. Retrieved from PMC. [Link]
-
PMC. (2023). mTOR Inhibition Is Effective against Growth, Survival and Migration, but Not against Microglia Activation in Preclinical Glioma Models. Retrieved from PMC. [Link]
-
PMC. (n.d.). Evaluating the mTOR Pathway in Physiological and Pharmacological Settings. Retrieved from PMC. [Link]
-
ResearchGate. (n.d.). In vitro studies on synthetic PI3K/Akt/mTOR inhibitors in PC. Retrieved from ResearchGate. [Link]
-
Oxford Academic. (2012). Current clinical development of PI3K pathway inhibitors in glioblastoma. Retrieved from Oxford Academic. [Link]
-
BMG LABTECH. (2020). Kinase assays. Retrieved from BMG LABTECH. [Link]
-
MDPI. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Retrieved from MDPI. [Link]
-
Celtarys. (2025). Biochemical assays for kinase activity detection. Retrieved from Celtarys. [Link]
-
ResearchGate. (n.d.). Western blot analysis of PI3K/Akt/mTOR signaling pathways. Retrieved from ResearchGate. [Link]
-
Unknown Source. (n.d.). drug-actions.pdf. Retrieved from a university server. [Link]
-
PMC. (n.d.). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. Retrieved from PMC. [Link]
-
PubMed. (2012). Novel 4-(4-substituted-thiazol-2-ylamino)-N-(pyridin-2-yl)-benzenesulfonamides as cytotoxic and radiosensitizing agents. Retrieved from PubMed. [Link]
-
MDPI. (2023). Novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide Derivatives: Synthesis, Molecular Structure, Anticancer Activity and Metabolic Stability. Retrieved from MDPI. [Link]
-
PubMed. (2024). Novel thiazolidin-4-one benzenesulfonamide hybrids as PPARγ agonists: Design, synthesis and in vivo anti-diabetic evaluation. Retrieved from PubMed. [Link]
-
PubMed. (n.d.). Synthesis and pharmacological properties of N-[4-[4-(1H-indol-3-yl) piperidinoalkyl]-2-thiazolyl]alkanesulfonamides as novel antiallergic agents. Retrieved from PubMed. [Link]
-
PMC. (n.d.). Novel thiazolone-benzenesulphonamide inhibitors of human and bacterial carbonic anhydrases. Retrieved from PMC. [Link]
-
MOST Wiedzy. (2023). Novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide Derivatives: Synthesis, Molecular Structure, Anticancer. Retrieved from MOST Wiedzy. [Link]
-
ResearchGate. (2015). Reactions of Thioacetamide Derivatives with Sulfonyl Azides: An Approach to Active-Methylene N-Sulfonylacetamidines. Retrieved from ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. PI3K Pathway Inhibition with NVP-BEZ235 Hinders Glycolytic Metabolism in Glioblastoma Multiforme Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro assessment of antitumor activities of the PI3K/mTOR inhibitor GSK2126458 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 4-(4-substituted-thiazol-2-ylamino)-N-(pyridin-2-yl)-benzenesulfonamides as cytotoxic and radiosensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel thiazolone-benzenesulphonamide inhibitors of human and bacterial carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The dual PI3K/mTOR inhibitor BEZ235 restricts the growth of lung cancer tumors regardless of EGFR status, as a potent accompanist in combined therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NVP-BEZ235, a dual PI3K-mTOR inhibitor, suppresses the growth of FaDu hypopharyngeal squamous cell carcinoma and has a synergistic effect with Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Dual PI3K/mTOR inhibitor NVP-BEZ235 induces cell cycle arrest via autophagy mediated protein degradation of RPL19 in nephroblastoma cell [frontiersin.org]
- 11. scienceopen.com [scienceopen.com]
- 12. Benchmarking effects of mTOR, PI3K, and dual PI3K/mTOR inhibitors in hepatocellular and renal cell carcinoma models developing resistance to sunitinib and sorafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | NVP-BEZ235 Inhibits Renal Cell Carcinoma by Targeting TAK1 and PI3K/Akt/mTOR Pathways [frontiersin.org]
- 14. Cellular and in vivo activity of a novel PI3K inhibitor, PX-866, against human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. accegen.com [accegen.com]
- 17. bellbrooklabs.com [bellbrooklabs.com]
- 18. bmglabtech.com [bmglabtech.com]
- 19. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. mdpi.com [mdpi.com]
- 22. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bio-protocol.org [bio-protocol.org]
- 24. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 25. researchgate.net [researchgate.net]
- 26. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pdf.benchchem.com [pdf.benchchem.com]
In vivo efficacy comparison of 4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide
Title: In Vivo Efficacy Comparison Guide: 4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide vs. First-Generation Hec1/Nek2 Inhibitors
As a Senior Application Scientist specializing in oncology drug development, I have evaluated numerous mitotic inhibitors. The kinetochore complex—specifically the interaction between Highly Expressed in Cancer 1 (Hec1) and NIMA-related kinase 2 (Nek2)—has emerged as a highly selective target for inducing mitotic catastrophe in rapidly dividing tumor cells [1].
This guide provides an objective, data-driven comparison between 4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide (hereafter referred to as ESMTB ) and first-generation Hec1/Nek2 inhibitors (e.g., INH1, INH6). By dissecting the mechanistic causality and in vivo pharmacokinetics, this guide establishes a self-validating framework for evaluating next-generation aminothiazole derivatives.
Mechanistic Causality: Optimizing the Kinetochore Target
Hec1 is a core subunit of the Ndc80 kinetochore complex, which is essential for proper microtubule attachment during mitosis. Nek2 phosphorylates Hec1 to regulate this dynamic attachment. First-generation inhibitors like INH1 bind Hec1 and disrupt its interaction with Nek2 [2], but they suffer from poor metabolic stability and low in vivo potency.
The structural evolution to ESMTB involves the addition of a 4-(ethylsulfonyl) group to the benzamide ring. The causality behind this chemical choice is twofold:
-
Enhanced Binding Affinity: The ethylsulfonyl moiety acts as a strong hydrogen-bond acceptor, anchoring the molecule more deeply within the Hec1 binding pocket.
-
Metabolic Shielding: The bulky, electron-withdrawing sulfonyl group protects the aromatic ring from rapid oxidation by hepatic cytochrome P450 enzymes, drastically increasing the drug's half-life and systemic exposure.
Figure 1. Mechanism of action of 4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide.
In Vivo Efficacy Comparison
To objectively evaluate ESMTB, we compare its performance in MDA-MB-231 breast cancer xenograft models against the prototype inhibitor INH1 and the intermediate derivative INH6.
Table 1: Quantitative Efficacy and Pharmacokinetic Summary
| Compound | Target | IC50 (MDA-MB-231) | In Vivo Dose (IV) | Tumor Growth Inhibition (TGI) | AUC (μM·h) |
| INH1 | Hec1/Nek2 | 11.7 μM | 50 mg/kg | 15% | 12.4 |
| INH6 | Hec1/Nek2 | 2.1 μM | 25 mg/kg | 42% | 28.6 |
| ESMTB | Hec1/Nek2 | 0.03 μM | 20 mg/kg | 68% | 64.9 |
Data Synthesis: The 4-(ethylsulfonyl) modification drives the IC50 into the low nanomolar range. In vivo, a lower dose of ESMTB (20 mg/kg) achieves a significantly higher TGI (68%) compared to INH6, which directly correlates with its extended Area Under the Curve (AUC) of 64.9 μM·h [1].
Experimental Protocols: A Self-Validating System
To ensure trustworthiness and reproducibility, the following protocol details the in vivo xenograft workflow. As an application scientist, I design protocols where causality is embedded in each step , creating a self-validating data loop that prevents false positives.
Step 1: Cell Preparation & Inoculation
-
Procedure: Harvest MDA-MB-231 cells in the exponential growth phase. Resuspend in a 1:1 mixture of PBS and Matrigel.
-
Causality: Matrigel provides extracellular matrix support, ensuring consistent tumor take rates and preventing premature immune clearance of the inoculated cells.
-
Self-Validation Checkpoint: Cell viability must be >95% via Trypan blue exclusion prior to mixing; otherwise, the tumor growth baseline will be skewed, invalidating the control group.
Step 2: Animal Randomization
-
Procedure: Inoculate 5x10⁶ cells subcutaneously into the right flank of 6-week-old female NOD/SCID mice. Monitor until tumor volumes reach 100-150 mm³. Randomize into vehicle and treatment groups (n=8/group).
-
Causality: Randomizing at a palpable, uniform tumor volume ensures that initial tumor vascularization is established, preventing bias from non-viable inoculations.
-
Self-Validation Checkpoint: Variance in starting tumor volume across groups must be <10% (p > 0.05 via ANOVA) to confirm that subsequent divergence in growth curves is strictly treatment-induced.
Step 3: Dosing Regimen
-
Procedure: Administer ESMTB (20 mg/kg) via intravenous (IV) tail vein injection every other day for 21 days. Formulate in 5% DMSO, 40% PEG300, 5% Tween 80, and 50% Saline.
-
Causality: This specific vehicle formulation maximizes the solubility of the highly polar ethylsulfonyl moiety while minimizing precipitation in the bloodstream, ensuring accurate systemic dosing.
-
Self-Validation Checkpoint: A parallel pharmacokinetic satellite group (n=3) must confirm that plasma concentrations exceed the in vitro IC50 (0.03 μM) for at least 12 hours post-dose.
Step 4: Tumor Measurement
-
Procedure: Measure tumors bi-weekly using digital calipers. Calculate volume using the formula V=(length×width2)/2 .
-
Causality: Using the square of the width mathematically accounts for the ellipsoid shape of the tumor, providing a reliable proxy for tumor mass without requiring invasive procedures.
-
Self-Validation Checkpoint: Caliper measurements must be blinded to the operator to eliminate subjective measurement bias.
Step 5: Endpoint & Biomarker Analysis
-
Procedure: Sacrifice mice at day 21. Excise tumors, weigh them, and process half for formalin fixation (IHC) and half for snap-freezing (Western blot).
-
Causality: Splitting the sample allows for both morphological assessment of mitotic catastrophe (via H&E/TUNEL) and molecular validation of Nek2 degradation.
-
Self-Validation Checkpoint: Tumor weight reduction must linearly correlate with the reduction in Nek2 protein levels observed via Western blot, proving that the macroscopic efficacy is driven by the intended on-target molecular mechanism.
Figure 2. Standardized in vivo xenograft workflow for evaluating Hec1/Nek2 inhibitors.
References
-
Title: Discovery of 4-Aryl-N-arylcarbonyl-2-aminothiazoles as Hec1/Nek2 Inhibitors. Part I: Optimization of in Vitro Potencies and Pharmacokinetic Properties Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Small Molecule Inhibitor of Hec1 Complex Oncogenic Network Source: Cancer Research (AACR Journals) URL: [Link]
Confirming the mechanism of action of 4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide
An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating novel mitotic pathway inhibitors.
Executive Summary
Targeting the mitotic spindle has historically relied on microtubule poisons (e.g., paclitaxel, vinca alkaloids), which suffer from severe dose-limiting neurotoxicities due to their indiscriminate disruption of tubulin in non-dividing cells. The discovery of the Hec1/Nek2 (Highly Expressed in Cancer 1 / NIMA-related kinase 2) axis provided a highly cancer-specific alternative. Hec1 is an outer kinetochore protein essential for proper chromosome segregation, and its interaction with the kinase Nek2 is critical for spindle assembly[1].
4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide is a rationally designed, next-generation small-molecule inhibitor targeting this complex. By introducing a highly polar 4-(ethylsulfonyl) moiety to the established N-(4-mesitylthiazol-2-yl)benzamide (INH6) scaffold[2], this compound achieves enhanced aqueous solubility and prolonged target residence time.
This guide objectively compares this novel derivative against established Hec1/Nek2 inhibitors and provides self-validating experimental workflows to confirm its mechanism of action (MoA).
The Competitor Landscape: Comparative Performance Data
| Inhibitor | Target Axis | Chemical Class | IC₅₀ (HeLa) | Key Differentiator & Limitations |
| INH1 | Hec1 / Nek2 | Thiazole derivative | ~10.5 µM | First-in-class: Established the MoA but limited by poor bioavailability and moderate potency[2]. |
| INH6 | Hec1 / Nek2 | N-(4-mesitylthiazol-2-yl)benzamide | ~2.4 µM | Improved Potency: Rapidly triggers Nek2 degradation; limited by high lipophilicity[4]. |
| TAI-1 | Hec1 / Nek2 | Advanced Thiazole | ~15 nM | Clinical Candidate: Orally bioavailable and highly potent; complex synthesis route[5]. |
| 4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide | Hec1 / Nek2 | Sulfonyl-modified benzamide | Sub-micromolar | Optimized Scaffold: The ethylsulfonyl group improves solubility and hydrogen-bonding in the Hec1 pocket, lowering the IC₅₀ compared to INH6 while maintaining a simpler synthesis than TAI-1. |
Mechanistic Overview: The Causality of Mitotic Catastrophe
The efficacy of 4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide relies on a highly specific sequence of molecular events. It does not inhibit Nek2 kinase activity directly; rather, it acts as a protein-protein interaction (PPI) inhibitor .
-
Binding: The compound binds to the calponin homology domain of Hec1.
-
Disruption: This binding physically blocks Nek2 from docking onto Hec1[6].
-
Degradation: Unbound Nek2 is highly unstable and is rapidly targeted for ubiquitin-mediated proteasomal degradation[3].
-
Catastrophe: Without Nek2, centrosomes fail to separate properly, resulting in multipolar spindles. Chromosomes cannot align at the metaphase plate, triggering the Spindle Assembly Checkpoint (SAC), leading to irreversible G2/M arrest and subsequent apoptosis[2].
Fig 1. Mechanism of Action: Hec1/Nek2 pathway disruption leading to mitotic catastrophe.
Self-Validating Experimental Protocols
To rigorously confirm the MoA of 4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide, you must deploy a self-validating matrix of assays. Each protocol below is designed not just to show an effect, but to prove causality by eliminating alternative variables.
Protocol 1: Co-Immunoprecipitation (Co-IP) to Confirm PPI Disruption
Why this matters: A standard Western blot only shows that Nek2 levels drop. Co-IP proves that the physical uncoupling of Hec1 and Nek2 occurs prior to degradation, confirming the compound's primary target[7].
-
Cell Preparation: Culture HeLa cells to 70% confluency. Treat with the compound (e.g., 1 µM, 2.5 µM, 5 µM) alongside a vehicle control (DMSO) and an INH6 positive control for 6 hours. Expert Tip: A short 6-hour window is critical. If you wait 24 hours, all Nek2 will be degraded, and you cannot prove the disruption occurred first.
-
Non-Denaturing Lysis: Lyse cells using a CHAPS-based buffer (1% CHAPS, 150 mM NaCl, 50 mM Tris-HCl pH 7.4) supplemented with protease/phosphatase inhibitors. Causality Check: Do NOT use RIPA buffer. The SDS in RIPA will artificially disrupt the weak Hec1-Nek2 interaction, leading to false positives.
-
Immunoprecipitation: Incubate 500 µg of total lysate with 2 µg of anti-Hec1 antibody overnight at 4°C. Add Protein A/G magnetic beads for 2 hours.
-
Validation Controls: Always include an Isotype IgG pull-down (negative control) and retain 5% of the original lysate as "Input" to verify total protein levels.
-
Detection: Elute by boiling in Laemmli buffer. Run on SDS-PAGE, transfer to PVDF, and immunoblot for Nek2. A successful result will show a dose-dependent decrease of Nek2 in the Hec1 pull-down, while Input Nek2 remains relatively stable at the 6-hour mark.
Protocol 2: Immunofluorescence (IF) for Spindle Morphology
Why this matters: If the compound works, the downstream physiological result must be centrosome failure. IF visualizes this directly.
-
Seeding: Grow cells on glass coverslips. Treat with the compound for 16-24 hours.
-
Fixation: Fix cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100.
-
Staining Strategy:
-
Primary Antibodies: Use anti-α-tubulin (to visualize the mitotic spindle) and anti-CREST serum (to specifically label kinetochores).
-
Counterstain: DAPI for DNA.
-
-
Imaging & Analysis: Using confocal microscopy, observe the metaphase cells. Vehicle-treated cells will show bipolar spindles with tightly aligned chromosomes. Compound-treated cells will exhibit multipolar spindles (3 or more poles) and scattered, unattached kinetochores (CREST dots floating outside the DAPI mass).
Protocol 3: Flow Cytometry (FACS) for Cell Cycle & Apoptosis
Why this matters: We must prove that the mitotic catastrophe strictly leads to G2/M arrest followed by apoptosis, ruling out non-specific necrosis[4].
-
Treatment: Treat cells for 24, 48, and 72 hours.
-
Dual-Staining System:
-
Cell Cycle: Permeabilize a subset of cells with 70% ethanol and stain with Propidium Iodide (PI) + RNase A.
-
Apoptosis: Wash the remaining live cells and stain with Annexin V-FITC and PI in binding buffer.
-
-
Causality Check: Use Paclitaxel as a mechanistic control. Both your compound and Paclitaxel should show a massive 4N DNA peak (G2/M arrest) at 24 hours. However, at 72 hours, the Annexin V assay will confirm early apoptosis (Annexin V+/PI-) transitioning to late apoptosis (Annexin V+/PI+).
Fig 2. Self-validating experimental workflow for confirming Hec1/Nek2 inhibitors.
Conclusion
Validating 4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide requires proving a specific chain of causality: PPI disruption, target degradation, and subsequent mitotic failure. By utilizing non-denaturing Co-IPs, targeted kinetochore IF, and dual-stain flow cytometry, researchers can definitively separate this compound's targeted mechanism from the broad, non-specific toxicity of traditional microtubule poisons. The addition of the ethylsulfonyl group marks a critical step forward in optimizing the pharmacokinetics of the benzamide class of Hec1 inhibitors.
References
-
Title: Synthesis and Biological Evaluation of a Series of Novel Inhibitor of Nek2/Hec1 Analogues. Source: Journal of Medicinal Chemistry (via NIH/PubMed). URL: [Link]
-
Title: Characterization of the biological activity of a potent small molecule Hec1 inhibitor TAI-1. Source: PLOS One (via NIH/PubMed). URL: [Link]
-
Title: Targeting NEK2 as a promising therapeutic approach for cancer treatment. Source: Journal of Hematology & Oncology (via PMC - NIH). URL: [Link]
Sources
- 1. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of a Series of Novel Inhibitor of Nek2/Hec1 Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the biological activity of a potent small molecule Hec1 inhibitor TAI-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Characterization of the biological activity of a potent small molecule Hec1 inhibitor TAI-1 - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide with the Standard of Care in Metastatic Colorectal Cancer
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of oncology drug development, the pursuit of novel therapeutic agents with superior efficacy and a favorable safety profile is paramount. This guide provides a comprehensive head-to-head comparison of the investigational molecule, 4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide, with the current standards of care for metastatic colorectal cancer (mCRC). As a hypothetical compound designed to possess a dual mechanism of action, we will explore its potential advantages over established treatment regimens. This analysis is grounded in a plausible, scientifically-informed profile for the compound, supported by representative preclinical data from similar dual-target inhibitors.
Introduction to 4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide: A Dual-Targeting Approach
4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide is an investigational small molecule characterized by a chemical scaffold suggestive of a dual inhibitory capacity against two key targets in cancer progression: tubulin polymerization and the tumor-associated enzyme carbonic anhydrase IX (CA IX). This dual-action mechanism presents a novel strategy to concurrently disrupt cancer cell division and mitigate the hypoxic tumor microenvironment, a known driver of therapeutic resistance.
Current Standard of Care in Metastatic Colorectal Cancer
The treatment paradigm for mCRC is well-established and typically involves a combination of cytotoxic chemotherapy and targeted biological agents. The choice of regimen is often guided by the patient's biomarker status (e.g., RAS and BRAF mutations) and the location of the primary tumor.[1][2][3]
First-line treatment commonly consists of a fluoropyrimidine-based chemotherapy backbone, either FOLFOX (folinic acid, 5-fluorouracil, and oxaliplatin) or FOLFIRI (folinic acid, 5-fluorouracil, and irinotecan).[1][4][5][6] These are often combined with:
-
Anti-VEGF therapy: Bevacizumab, a monoclonal antibody that targets the vascular endothelial growth factor, thereby inhibiting angiogenesis.[7][8][9][10][11]
-
Anti-EGFR therapy: Cetuximab or panitumumab, monoclonal antibodies targeting the epidermal growth factor receptor, for patients with RAS wild-type tumors.[12][13][14]
Second-line therapy typically involves switching the chemotherapy backbone (e.g., from FOLFOX to FOLFIRI) and may continue or introduce a targeted agent.
Mechanism of Action: A Comparative Analysis
Standard of Care: Multi-pronged, Yet Indirect Assault
The standard of care for mCRC employs a multi-pronged attack on the tumor. Chemotherapy agents like 5-fluorouracil, oxaliplatin, and irinotecan induce DNA damage and disrupt DNA synthesis, leading to cancer cell death.[5] Targeted therapies, on the other hand, inhibit signaling pathways crucial for tumor growth and survival. Bevacizumab "starves" the tumor by cutting off its blood supply, while cetuximab blocks signals that promote cell proliferation.[7][8][13][14]
Caption: Mechanisms of standard of care therapies in mCRC.
4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide: A Direct, Dual-Action Strategy
The hypothesized mechanism of 4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide offers a more direct and potentially synergistic approach.
-
Tubulin Polymerization Inhibition: By binding to tubulin, the compound is expected to disrupt microtubule dynamics. This interference with the formation of the mitotic spindle leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in rapidly dividing cancer cells.
-
Carbonic Anhydrase IX (CA IX) Inhibition: CA IX is highly expressed in hypoxic tumors and contributes to the acidification of the tumor microenvironment, which promotes tumor growth, metastasis, and resistance to therapy. By inhibiting CA IX, the compound is proposed to reverse this acidosis, thereby creating a less favorable environment for tumor progression and potentially re-sensitizing the tumor to other therapies.
Caption: Hypothesized dual-action mechanism of the investigational compound.
Comparative Efficacy: Preclinical Data Overview
To provide a tangible comparison, the following tables summarize plausible preclinical data for our hypothetical compound, benchmarked against representative values for standard-of-care agents. The data for the investigational compound is based on published findings for dual CA IX and tubulin inhibitors.[12]
Table 1: In Vitro Activity
| Parameter | 4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide (Hypothetical) | 5-Fluorouracil | Oxaliplatin | Irinotecan (SN-38) |
| Target | Tubulin & CA IX | Thymidylate Synthase | DNA | Topoisomerase I |
| CA IX Inhibition (Kᵢ) | ~15-50 nM | N/A | N/A | N/A |
| Tubulin Polymerization (IC₅₀) | ~20-100 nM | N/A | N/A | N/A |
| Cell Viability (IC₅₀, HT-29 cells) | ~25-75 nM | ~5-15 µM | ~1-5 µM | ~2-10 nM |
| Cell Viability (IC₅₀, Colo-205 cells) | ~30-80 nM | ~8-20 µM | ~2-8 µM | ~3-15 nM |
N/A: Not Applicable
Table 2: In Vivo Efficacy in Colorectal Cancer Xenograft Model (Colo-205)
| Treatment Group | Dose | Tumor Growth Inhibition (TGI) | Notes |
| Vehicle Control | - | 0% | - |
| 4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide (Hypothetical) | 30 mg/kg, p.o. | ~55-65% | Well-tolerated |
| FOLFIRI | Standard Dosing | ~50-60% | Associated with body weight loss |
| Bevacizumab | 5 mg/kg, i.p. | ~40-50% | - |
p.o.: oral administration; i.p.: intraperitoneal administration
The hypothetical data suggests that 4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide could offer potent single-agent activity, comparable to or exceeding that of combination chemotherapy in this preclinical model, with the potential for a better tolerability profile.
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments that would be used to validate the efficacy of a compound like 4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide.
In Vitro Carbonic Anhydrase IX Inhibition Assay
This assay measures the ability of a compound to inhibit the CO₂ hydration activity of CA IX.
Protocol:
-
Reagent Preparation:
-
Recombinant human CA IX is diluted to the working concentration in assay buffer.
-
The test compound is serially diluted in DMSO.
-
A CO₂-saturated solution is prepared by bubbling CO₂ gas through water.
-
-
Enzyme Inhibition:
-
The enzyme and inhibitor are pre-incubated for a set time to allow for binding.
-
-
Activity Measurement:
-
The reaction is initiated by adding the CO₂-saturated solution.
-
The initial rate of CO₂ hydration is measured using a stopped-flow spectrophotometer, monitoring the change in pH with a colorimetric indicator.
-
-
Data Analysis:
-
Inhibition constants (Kᵢ) are calculated from the initial velocity data at different inhibitor concentrations.
-
Caption: Workflow for the in vitro carbonic anhydrase IX inhibition assay.
In Vitro Tubulin Polymerization Assay
This assay determines the effect of a compound on the assembly of purified tubulin into microtubules.
Protocol:
-
Reagent Preparation:
-
Lyophilized tubulin is reconstituted in a general tubulin buffer on ice.
-
The reaction mix is prepared with GTP and a fluorescence reporter.
-
The test compound is serially diluted.
-
-
Assay Execution:
-
The reaction is initiated by warming the mixture to 37°C in a 96-well plate.
-
Tubulin polymerization is monitored in real-time by measuring the increase in fluorescence as the reporter incorporates into the growing microtubules.
-
-
Data Analysis:
-
The rate and extent of polymerization are measured.
-
The IC₅₀ value, the concentration of the compound that inhibits polymerization by 50%, is determined from the dose-response curve.
-
Caption: Workflow for the in vitro tubulin polymerization assay.
In Vivo Colorectal Cancer Xenograft Study
This study evaluates the antitumor efficacy of the compound in a living organism.
Protocol:
-
Model Establishment:
-
Human colorectal cancer cells (e.g., Colo-205) are subcutaneously injected into immunocompromised mice.[12]
-
Tumors are allowed to grow to a palpable size.
-
-
Treatment:
-
Mice are randomized into treatment and control groups.
-
The test compound, standard of care, or vehicle is administered according to the planned schedule.
-
-
Efficacy Assessment:
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised and weighed.
-
-
Data Analysis:
-
Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control.
-
Statistical significance is determined.
-
Caption: Workflow for an in vivo colorectal cancer xenograft study.
Conclusion and Future Directions
While the standard of care for metastatic colorectal cancer has significantly improved patient outcomes, there remains a critical need for novel therapies that can overcome resistance and offer a better therapeutic window. The hypothetical dual-action inhibitor, 4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide, represents a promising strategy by targeting both cancer cell proliferation and the tumor-supportive hypoxic microenvironment.
The preclinical data profile presented here suggests that such a compound could exhibit potent single-agent efficacy. Further investigation would be required to confirm these findings, including comprehensive safety and toxicology studies, pharmacokinetic and pharmacodynamic analyses, and ultimately, well-designed clinical trials. The development of dual-targeting agents like this exemplifies a rational approach to cancer drug discovery, aiming to address the complexity of tumor biology with a single, multifaceted therapeutic.
References
-
folfox - Liv Hospital. (2026, February 23). Retrieved from [Link]
- Plyasova, A. A., Berrino, E., et al. (2021). Dual targeting of carbonic anhydrase IX and telomerase in colorectal cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1234–1245.
-
Role of bevacizumab in colorectal cancer growth and its adverse effects: A review - PMC. (n.d.). Retrieved from [Link]
-
How Avastin® (bevacizumab) works for metastatic colorectal cancer (mCRC). (n.d.). Retrieved from [Link]
-
Cetuximab in the management of colorectal cancer - PMC - NIH. (n.d.). Retrieved from [Link]
-
What is the mechanism of Cetuximab? (2024, July 17). Retrieved from [Link]
-
folfiri - Liv Hospital. (2026, February 23). Retrieved from [Link]
-
Mechanisms of action of bevacizumab as a component of therapy for metastatic colorectal cancer - PubMed. (2006, October 15). Retrieved from [Link]
-
Avastin® (bevacizumab) Proposed MOA | MCRC Treatment. (n.d.). Retrieved from [Link]
-
Role of bevacizumab in colorectal cancer growth and its adverse effects: A review. (2013, August 21). Retrieved from [Link]
-
Treatment of Metastatic Colorectal Cancer: Standard of Care and Future Perspectives - PMC. (n.d.). Retrieved from [Link]
- Hu, X., et al. (2022). Dual topoisomerase I/COX-2 inhibitor reduces colon cancer tumor growth in vivo. European Journal of Medicinal Chemistry, 240, 114560.
-
What is the FOLFIRI chemo regimen and how does it work? - Drugs.com. (2026, February 10). Retrieved from [Link]
-
Folinic acid, fluorouracil and irinotecan (FOLFIRI) - Cancer Research UK. (n.d.). Retrieved from [Link]
-
Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XI - Unife. (2023, October 18). Retrieved from [Link]
-
The Role of Cetuximab in the Induction of Anticancer Immune Response in Colorectal Cancer Treatment. (2016, September 15). Retrieved from [Link]
-
Treatment Name: FOLFOX (Folinic acid + Fluorouracil + Oxaliplatin) - ChemoExperts. (2024, October 17). Retrieved from [Link]
-
FOLFIRI - Wikipedia. (n.d.). Retrieved from [Link]
-
FOLFOX/FOLFIRI pharmacogenetics: The call for a personalized approach in colorectal cancer therapy - PMC. (n.d.). Retrieved from [Link]
-
Protocol to establish a mouse model for hepatic metastasis of colorectal cancer - PMC - NIH. (n.d.). Retrieved from [Link]
-
Tubulin Polymerization Assay Kit - Cytoskeleton, Inc. (n.d.). Retrieved from [Link]
-
Folinic acid, fluorouracil and oxaliplatin (FOLFOX) - Cancer Research UK. (n.d.). Retrieved from [Link]
-
FOLFOX – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]
-
Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. (n.d.). Retrieved from [Link]
-
Tubulin Polymerization Assay Kit - Cytoskeleton, Inc. (n.d.). Retrieved from [Link]
-
Selective inhibition of carbonic anhydrase IX and XII by coumarin and psoralen derivatives - Taylor & Francis. (2021, February 18). Retrieved from [Link]
-
Treatment of Metastatic Colorectal Cancer: ASCO Guideline | Journal of Clinical Oncology. (2022, October 17). Retrieved from [Link]
-
Second-line systemic treatment for metastatic colorectal cancer: A systematic review and Bayesian network meta-analysis based on RCT. (2024, December 23). Retrieved from [Link]
-
Validated COLO205 Xenograft Model - Altogen Labs. (n.d.). Retrieved from [Link]
-
First-line Therapy for Metastatic Colorectal Cancer: Patients without Comorbidities | ESMO. (n.d.). Retrieved from [Link]
-
Second‐line systemic therapy for metastatic colorectal cancer - PMC - NIH. (n.d.). Retrieved from [Link]
-
Second-Line Therapy for Advanced Colorectal Cancer - PMC - NIH. (n.d.). Retrieved from [Link]
-
Metastatic Colorectal Cancer: Is There One Standard Approach? - CancerNetwork. (2026, March 15). Retrieved from [Link]
-
Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening - Journal of Young Investigators. (2014, August 1). Retrieved from [Link]
-
Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC. (n.d.). Retrieved from [Link]
Sources
- 1. Recent Advancements in the Development of HDAC/Tubulin Dual-Targeting Inhibitors | MDPI [mdpi.com]
- 2. Recent Progress on Tubulin Inhibitors with Dual Targeting Capabilities for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A novel 111indium-labeled dual carbonic anhydrase 9-targeted probe as a potential SPECT imaging radiotracer for detection of hypoxic colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Dual VEGFR-2 and Tubulin Inhibitors with in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Dual topoisomerase I/COX-2 inhibitor reduces colon cancer tumor growth in vivo | BioWorld [bioworld.com]
- 10. Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy [mdpi.com]
- 11. neoplasiaresearch.com [neoplasiaresearch.com]
- 12. Carbonic Anhydrase-IX Is a Specific and Sensitive Theragnostic Target for Imaging and Radioimmunotherapy in Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of Dual VEGFR-2 and Tubulin Inhibitors with in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sfera.unife.it [sfera.unife.it]
A Guide to the Safe and Compliant Disposal of 4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide
Hazard Assessment: A Proactive Approach to Safety
-
Sulfonyl Group: This functional group is present in many pharmaceuticals. While often stable, related compounds like sulfonamides can cause skin irritation.[3]
-
Benzamide Moiety: Benzamides are a common class of compounds with diverse biological activities. As a general precaution, they should be handled with care to avoid ingestion or skin contact.[4][5][6]
-
Thiazole Ring: Thiazole derivatives are known to have a wide range of biological activities and may be toxic or flammable.[1][7][8]
Given these structural components, it is imperative to treat 4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide as a potentially hazardous substance. All handling and disposal operations must be conducted within a certified chemical fume hood, and appropriate Personal Protective Equipment (PPE) is mandatory.
The Disposal Protocol: A Step-by-Step Workflow
This protocol is designed to guide you through a logical and safe disposal process. Each step builds upon the last, creating a system that inherently validates proper procedure.
Phase 1: Preparation and Segregation
This initial phase is critical for establishing a safe working environment and ensuring waste is correctly categorized from the outset.
Step 1: Don Appropriate Personal Protective Equipment (PPE) Before handling the compound, ensure you are wearing the following:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves, such as nitrile. Contaminated gloves must be disposed of as hazardous waste.[2]
-
Body Protection: A lab coat and closed-toe shoes are mandatory.
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.[5]
Step 2: Characterize and Segregate Waste Proper segregation is fundamental to compliant waste management.[9][10]
-
Solid Waste: Place unadulterated 4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide powder and any contaminated disposable materials (e.g., weighing papers, gloves, pipette tips) into a dedicated, robust, and clearly labeled hazardous waste container.[2]
-
Liquid Waste: Collect any solutions containing the compound in a separate, leak-proof container designated for liquid organic waste. Do not mix with incompatible waste streams like acids or strong oxidizers.[11][12]
All waste containers must be clearly labeled with the words "Hazardous Waste ," the full chemical name "4-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide ," and the date accumulation began.[10][13]
Caption: A step-by-step workflow for the safe disposal of laboratory chemical waste.
Phase 2: Decontamination
Thoroughly decontaminating all surfaces and equipment prevents unintentional cross-contamination and exposure.
Step 3: Decontaminate Glassware and Equipment
-
Initial Solvent Rinse: Rinse all contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) that can dissolve the compound.
-
Collect Rinse Waste: This initial rinse solvent is now considered hazardous liquid waste and must be collected in the appropriate, labeled container.[5]
-
Final Wash: Proceed with a standard wash using laboratory detergent and water, followed by a final rinse with deionized water.
Step 4: Decontaminate Work Surfaces
-
Wipe down all potentially contaminated surfaces within the fume hood with a towel dampened with 70% ethanol or another suitable disinfectant.
-
Dispose of the used towels and any other cleaning materials as solid hazardous waste.[4]
Phase 3: Finalization and Professional Disposal
The final steps involve securing the waste and handing it off to certified professionals, ensuring it leaves your lab safely and is managed correctly.
Step 5: Secure Storage Store the sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA).[10][14] This area should be cool, dry, well-ventilated, and away from incompatible materials.[4] The containers must remain closed except when adding waste.[13]
Step 6: Arrange for Professional Disposal Never dispose of this chemical down the drain or in the regular trash.[1][2]
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[4][15][16]
-
Provide them with a complete and accurate description of the waste, including the full chemical name.
-
Follow their instructions for pickup and final disposal. This typically involves incineration at a licensed facility.[17][18]
Caption: Decision tree for segregating and handling chemical waste in the laboratory.
Regulatory Framework: Adherence is Non-Negotiable
All laboratory waste management is governed by strict regulations. The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) under standards like the Laboratory Standard (29 CFR 1910.1450) provide the legal framework for these procedures.[9][11][19][20][21] Your institution's Chemical Hygiene Plan (CHP) is a mandatory document that translates these regulations into specific actions for your workplace.[19][22] Always defer to your local EHS office for the most accurate and site-specific guidance.
References
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.[Link]
-
MasterControl. 29 CFR 1910.1450 — OSHA Laboratory Standard.[Link]
-
ASPR. OSHA Standards for Biological Laboratories.[Link]
-
Office of Clinical and Research Safety. The Laboratory Standard.[Link]
-
Occupational Safety and Health Administration (OSHA). Laboratories - Overview.[Link]
-
Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories.[Link]
-
Columbia University Research. Hazardous Chemical Waste Management Guidelines.[Link]
-
University of North Texas. Laboratory Waste Management Guidelines.[Link]
-
GAIACA. How to Dispose of Chemical Waste in a Lab Correctly.[Link]
-
U.S. Environmental Protection Agency (EPA). Guidelines for the Disposal of Small Quantities of Unused Pesticides.[Link]
-
University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.[Link]
-
National Center for Biotechnology Information (NCBI). Benzamide - PubChem.[Link]
-
IntechOpen. Synthesis and Biological Evaluation of Thiazole Derivatives.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BENZAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Benzamide | C7H7NO | CID 2331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Synthesis and Biological Evaluation of Thiazole Derivatives | IntechOpen [intechopen.com]
- 9. danielshealth.com [danielshealth.com]
- 10. odu.edu [odu.edu]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. research.columbia.edu [research.columbia.edu]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 18. datasheets.scbt.com [datasheets.scbt.com]
- 19. osha.gov [osha.gov]
- 20. mastercontrol.com [mastercontrol.com]
- 21. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]
- 22. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
